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  • Product: 2-Chloro-3-isothiocyanato-6-methylpyridine
  • CAS: 945988-81-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine (CAS 945988-81-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound N-(4-benzoylphenyl)-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine, identified by CAS number 945988-81-8. In the absence of experimentally acquired spectra in the public domain, this document synthesizes information from analogous quinazoline derivatives to offer a robust theoretical framework for spectral assignment and interpretation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction to N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine and the Role of NMR

N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine is a complex heterocyclic molecule belonging to the quinazoline class of compounds. The quinazoline scaffold is a recurring motif in numerous biologically active molecules and approved pharmaceuticals, often exhibiting activities such as protein kinase inhibition.[1] Given the intricate structure of this molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its structural elucidation and purity assessment. ¹H and ¹³C NMR provide a detailed map of the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the synthesized structure.

Below is the chemical structure of N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine:

Caption: Chemical structure of N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine.

Predicted ¹H NMR Chemical Shifts

The following table outlines the predicted ¹H NMR chemical shifts for N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine. These predictions are based on the analysis of structurally similar quinazoline derivatives reported in the literature.[1][2] The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H-5~8.5 - 8.7s1HThe proton at position 5 of the quinazoline ring is typically deshielded and appears as a singlet.
Aromatic H (benzoyl)~7.5 - 8.2m5HProtons of the benzoyl group will appear as a complex multiplet in the aromatic region.
Aromatic H (phenyl)~7.2 - 7.8m4HProtons of the aniline phenyl ring will also be in the aromatic region, likely showing doublet or multiplet patterns.
H-8~7.1 - 7.3s1HThe proton at position 8 of the quinazoline ring is expected to be a singlet in the aromatic region.
NH~9.0 - 9.5s (broad)1HThe amine proton is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.
OCH₃~3.9 - 4.1s3HThe methoxy group protons will appear as a sharp singlet.
Morpholine (O-CH₂)~3.7 - 3.9t4HThe four protons adjacent to the oxygen in the morpholine ring will appear as a triplet.
Morpholine (N-CH₂)~3.0 - 3.3t4HThe four protons adjacent to the nitrogen in the morpholine ring will appear as a triplet, slightly upfield from the O-CH₂ protons.

Diagram of Predicted ¹H NMR Assignments:

Caption: Predicted ¹H NMR assignments for key protons.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine are presented below. These estimations are derived from established chemical shift ranges for quinazoline and related heterocyclic systems.[1][2]

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C=O~195 - 198The benzoyl carbonyl carbon is highly deshielded.
C-4~160 - 165The C-4 carbon of the quinazoline ring, attached to the methoxy group, is significantly deshielded.
Quaternary C (aromatic)~110 - 155Multiple quaternary carbons in the quinazoline and phenyl rings will appear in this broad range.
CH (aromatic)~100 - 140Aromatic methine carbons will resonate in this region.
C-O (methoxy)~55 - 60The methoxy carbon appears in a characteristic upfield region.
C-O (morpholine)~65 - 70The carbons adjacent to the oxygen in the morpholine ring.
C-N (morpholine)~45 - 50The carbons adjacent to the nitrogen in the morpholine ring.

Experimental Protocols

To obtain high-quality NMR spectra for N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine, the following experimental procedures are recommended.

Sample Preparation

A standardized and careful sample preparation is critical for acquiring high-resolution NMR data.

Workflow for NMR Sample Preparation:

G cluster_0 Sample Preparation a Weigh 5-10 mg of the compound b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Vortex or sonicate to ensure complete dissolution b->c d Filter the solution through a pipette with glass wool c->d e Transfer the clear solution to a clean, dry 5 mm NMR tube d->e f Cap the NMR tube securely e->f

Caption: Standard workflow for preparing an NMR sample.

Detailed Steps:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for complex aromatic compounds. Add 0.6-0.7 mL of the solvent to the vial containing the sample.

  • Ensuring Homogeneity: Gently vortex or sonicate the sample to ensure complete dissolution. A homogenous solution is crucial for obtaining sharp NMR signals.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30 or similarStandard one-pulse experiment.
Number of Scans (NS)16-64Sufficient for good signal-to-noise with a few mg of sample.
Relaxation Delay (D1)1-2 secondsAllows for adequate relaxation of protons between scans.
Acquisition Time (AQ)2-4 secondsProvides good digital resolution.
Spectral Width (SW)12-16 ppmCovers the expected range of proton chemical shifts.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarProton-decoupled experiment with a 30° pulse angle to reduce relaxation delays.
Number of Scans (NS)1024 or moreA higher number of scans is needed due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2 secondsA standard delay for most carbon atoms.
Acquisition Time (AQ)1-2 secondsAdequate for good resolution.
Spectral Width (SW)200-240 ppmCovers the full range of expected carbon chemical shifts.

Logical Flow for NMR Data Acquisition and Processing:

G cluster_0 Data Acquisition & Processing a Insert sample into the spectrometer b Lock and shim the instrument a->b c Set up acquisition parameters b->c d Acquire the Free Induction Decay (FID) c->d e Fourier Transform the FID d->e f Phase and baseline correct the spectrum e->f g Integrate peaks and assign chemical shifts f->g

Caption: General workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine (CAS 945988-81-8). While the presented spectral data are theoretical, they are grounded in the analysis of closely related structures and serve as a reliable starting point for spectral interpretation. The detailed experimental protocols offer a standardized approach to sample preparation and data acquisition, enabling researchers to obtain high-quality NMR data for this and similar complex organic molecules. The combination of predicted spectral data and robust experimental guidelines in this document is intended to facilitate the efficient and accurate characterization of this important quinazoline derivative in research and development settings.

References

  • PubChem. N-(4-benzoylphenyl)-4-methoxy-7-(morpholin-4-yl)quinazolin-6-amine. National Center for Biotechnology Information. [Link]

  • Thapa, S.; Bolliger, J. L. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank2025 , 2025, M1958. [Link]

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3759), a Potent and Orally Bioavailable Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor for the Treatment of Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry2016 , 59(13), 6361-6374. [Link]

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Exploratory

An In-depth Technical Guide on the Toxicity and Safe Handling of 2-Chloro-6-Methylpyridine Isothiocyanate Derivatives

For Researchers, Scientists, and Drug Development Professionals Preamble: The Duality of Reactivity in Drug Discovery The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therape...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Duality of Reactivity in Drug Discovery

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2] When functionalized with a chloro-group and a methyl substituent at the 2 and 6 positions respectively, and further derivatized with a highly reactive isothiocyanate (-N=C=S) group, we create a molecule of significant interest for covalent drug design and as a versatile synthetic intermediate.[3][4] Isothiocyanates, found in cruciferous vegetables, are themselves the subject of intense research for their potential anticarcinogenic properties.[5][6]

However, the very chemical reactivity that makes 2-chloro-6-methylpyridine isothiocyanate derivatives promising for therapeutic applications also renders them significant occupational hazards. The electrophilic nature of the isothiocyanate carbon, combined with the toxicological profile of chlorinated pyridines, necessitates a robust and informed approach to their handling. This guide provides a comprehensive overview of the anticipated toxicity of this class of compounds and establishes rigorous, field-proven guidelines for their safe manipulation in a laboratory setting. The protocols herein are designed not merely as a list of rules, but as a self-validating system rooted in the fundamental chemical properties of the molecules themselves.

Section 1: Deconstructing the Hazard Profile - A Tale of Two Moieties

While a specific Safety Data Sheet (SDS) for every novel derivative of 2-chloro-6-methylpyridine isothiocyanate may not exist, a reliable hazard profile can be constructed by analyzing its constituent chemical functionalities: the chlorinated pyridine core and the isothiocyanate group.

The Chlorinated Pyridine Core: An Irritant and Systemic Hazard

The 2-chloro-6-methylpyridine scaffold is classified as a hazardous chemical.[7][8] Data from this and structurally similar compounds, such as 2-chloro-3-cyano-6-methylpyridine, indicate a consistent pattern of toxicity.[9][10]

  • Primary Hazards : These compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[10][11][12]

  • Irritation : They are potent irritants, causing skin irritation and serious eye irritation.[9]

  • Target Organs : Single exposure may cause respiratory irritation.[9][10]

The presence of the chlorine atom activates the pyridine ring, making it more susceptible to nucleophilic attack, but also contributing to its overall toxicological footprint.

The Isothiocyanate Group: A Potent Electrophile and Lachrymator

The isothiocyanate (-N=C=S) functional group is the primary driver of acute toxicity and reactivity. Its electrophilic carbon readily reacts with nucleophiles such as amines and thiols in biological systems, which is the basis for both its desired bioactivity and its hazards.

  • Acute Toxicity : Isothiocyanates as a class are acutely toxic if ingested, inhaled, or absorbed through the skin.[13][14][15] Methyl isothiocyanate, for example, is classified as "Toxic if swallowed" and "Toxic if inhaled".[14][15]

  • Corrosivity : Many isothiocyanates are corrosive and can cause severe skin burns and eye damage.[16][17]

  • Sensitization : They are known skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[14]

  • Lachrymator : Isothiocyanate vapors are potent lachrymators, causing irritation and tearing of the eyes.[18]

  • Decomposition Hazards : Upon heating or reaction with acids, isothiocyanates can decompose to release highly toxic gases, including hydrogen cyanide and sulfur oxides.[13]

The Synthesized Profile: A High-Hazard Compound

Combining the known hazards of both moieties, 2-chloro-6-methylpyridine isothiocyanate derivatives must be treated as highly hazardous materials. The overall profile suggests a substance that is acutely toxic via all routes of exposure, corrosive to skin and eyes, a respiratory irritant, a lachrymator, and a potential skin sensitizer.

Hazard Class (Anticipated)GHS Category (Based on Analogs)Source Analogs
Acute Toxicity, OralCategory 3/4Methyl Isothiocyanate, 2-Chloro-3-cyano-6-methylpyridine[10][14][15]
Acute Toxicity, DermalCategory 3/4Phenyl Isothiocyanate, 2-Chloro-3-cyano-6-methylpyridine[10][13]
Acute Toxicity, InhalationCategory 3/4Methyl Isothiocyanate, 2-Chloro-3-cyano-6-methylpyridine[9][10][14]
Skin Corrosion/IrritationCategory 1B/24-Acetylphenyl isothiocyanate, 2-Chloro-6-methylpyridine[7][16]
Serious Eye Damage/IrritationCategory 1/22-Chloro-6-methylpyridine, 2-Amino-5-chloro-6-methylpyridine[7]
Respiratory/Skin SensitizationCategory 1Methyl Isothiocyanate[14]
Specific Target Organ ToxicityCategory 3 (Resp. Irr.)2-Chloro-3-cyano-6-methylpyridine[9][10]

Section 2: The Core Directive - A Protocol for Safe Handling

The following protocols are mandatory for all work involving 2-chloro-6-methylpyridine isothiocyanate derivatives. The causality for each step is directly linked to the hazard profile established in Section 1.

Engineering Controls: The Primary Barrier

Protocol: All handling of 2-chloro-6-methylpyridine isothiocyanate derivatives, including weighing, transfers, and reaction setup/workup, must be performed inside a certified chemical fume hood.

  • Causality : This is non-negotiable. The fume hood serves as the primary barrier against inhaling acutely toxic and irritant vapors.[9][13] It also contains any potential release of hazardous decomposition products like cyanides or sulfur oxides.[13]

Personal Protective Equipment (PPE): The Last Line of Defense

Protocol: A standard PPE ensemble is insufficient. The following specific items must be worn at all times:

  • Eye Protection : Chemical safety goggles and a full-face shield.

  • Hand Protection : Double-gloving with chemical-resistant nitrile or neoprene gloves. Inspect gloves for any signs of degradation before and during use.[13][19]

  • Body Protection : A flame-resistant lab coat, fully buttoned. Ensure clothing covers all exposed skin.

  • Causality : Goggles alone do not protect the face from splashes of a corrosive liquid. A face shield is essential.[7] Double-gloving provides an extra layer of protection against these highly skin-absorbable and corrosive compounds.[16]

Workflow for Safe Handling of Isothiocyanate Derivatives

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Cleanup A Review SDS of Starting Materials and Analogs B Don Full, Specific PPE (Face Shield, Double Gloves) A->B C Verify Fume Hood Certification and Airflow B->C D Work STRICTLY within Fume Hood C->D E Weigh Solid or Dispense Liquid into Closed Container D->E F Perform All Transfers and Reactions in Hood E->F G Quench Reaction Carefully (If Applicable) F->G H Segregate Waste into Labeled Hazardous Waste Container G->H I Decontaminate Glassware & Surfaces in Hood H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: Logical workflow for the safe handling of hazardous pyridine isothiocyanates.

Storage and Waste Management

Protocol for Storage:

  • Store containers in a cool, dry, well-ventilated area, away from heat and direct sunlight.[13]

  • Keep containers tightly sealed to prevent moisture ingress, which can lead to decomposition.[13][19]

  • Store separately from incompatible materials, especially strong acids, bases, and oxidizing agents.[7][17]

  • Causality : The high reactivity of isothiocyanates makes them incompatible with many common lab reagents. Improper storage can lead to degradation, pressure buildup, and the release of toxic gases.

Protocol for Waste Disposal:

  • All contaminated materials (gloves, pipette tips, paper towels) must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing these derivatives must be collected in a designated chlorinated and sulfur-containing organic waste stream. Do not mix with other waste streams.

  • Follow all local and institutional regulations for hazardous waste disposal.[7][10]

  • Causality : Improper disposal can lead to environmental contamination and pose a severe risk to waste handlers. The specific chemical nature requires segregation to prevent dangerous reactions in the waste container.

Section 3: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

In Case of Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[9][19]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[10][15]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][15]

In Case of a Spill

Protocol:

  • Evacuate : Alert all personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • Contain : If the spill is small and you are trained to handle it, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (with caution) : For small spills, a decontaminating solution can be prepared to react with the isothiocyanate. A common solution is a mixture of sodium carbonate and a high-boiling point alcohol, but this should only be done by trained personnel.

  • Collect & Dispose : Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Emergency Response Decision Tree

G node_action node_action Start Incident Occurs (Spill or Exposure) Is_Exposure Personal Exposure? Start->Is_Exposure Exposure_Route Route of Exposure? Is_Exposure->Exposure_Route Yes Spill_Size Spill Size? Is_Exposure->Spill_Size No (Spill) Action_Skin Flush with Water (15+ min) Remove Clothing SEEK IMMEDIATE MEDICAL ATTENTION Exposure_Route->Action_Skin Skin/Eye Action_Inhale Move to Fresh Air Call Emergency Services SEEK IMMEDIATE MEDICAL ATTENTION Exposure_Route->Action_Inhale Inhalation Action_Large_Spill EVACUATE AREA Alert EH&S / Emergency Response Do Not Attempt Cleanup Spill_Size->Action_Large_Spill Large / Uncontrolled Action_Small_Spill Alert Others Contain with Inert Absorbent Collect for Hazardous Waste Decontaminate Area Spill_Size->Action_Small_Spill Small / Contained

Caption: Decision tree for responding to incidents involving isothiocyanate derivatives.

Conclusion: A Culture of Safety

2-Chloro-6-methylpyridine isothiocyanate derivatives represent a class of compounds with significant potential in the fields of medicinal chemistry and drug discovery. Their inherent reactivity, while beneficial for creating novel therapeutics, demands the highest level of respect and caution in the laboratory. By understanding the fundamental toxicity derived from their constituent parts and adhering strictly to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can safely harness the potential of these powerful molecules. Safety is not an impediment to research; it is the foundation upon which successful and reproducible science is built.

References

  • The Safety and Handling of Phenyl Isothiocyanate in Industrial and Laboratory Settings. (2026, March 11). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Chloro-3-cyano-6-methylpyridine - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-6-methylpyridine. (2010, November 16). Fisher Scientific.
  • Safety Data Sheet - 2-Chloro-6-methylpyrimidin-4-ylamine. (2023, December 5). Shanghai Haohong Scientific Co., Ltd.
  • SAFETY DATA SHEET - 2-Chloro-3-cyano-6-methylpyridine. (2025, September 12). Alfa Aesar.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024, July 15). Bioorganic Chemistry.
  • Synthesis, Characterization and Evaluation of Biological Activity of Pyridine Derivatives. ResearchGate.
  • Safety data sheet - Methyl isothiocyanate. CPAchem Ltd.
  • A2920 - 2-Amino-5-chloro-6-methylpyridine - SAFETY DATA SHEET. (2025, January 2). TCI EUROPE N.V.
  • SAFETY DATA SHEET - 2-Chloro-6-methylpyridine-4-carboxylic acid. (2025, September 22). Thermo Fisher Scientific.
  • 2-Chloro-6-methylpyridine 99 18368-63-3. Sigma-Aldrich.
  • Are isothiocyanates potential anti-cancer drugs? PMC.
  • New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. (2025, November 24). Scientific Reports.
  • Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. (2024, September 24). Mini-Reviews in Organic Chemistry.
  • Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H>2>S release profiles. (2024, October 24). Bahçeşehir University.
  • 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • 2-Chloro-6-methylpyridine | 18368-63-3. Tokyo Chemical Industry Co., Ltd.
  • Development of Isoselenocyanate Compounds' Syntheses and Biological Applications. (2019, January 11). Journal of Medicinal Chemistry.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024, July 5). European Journal of Pharmaceutical and Medical Research.
  • SAFETY DATA SHEET - 2-(Chloromethyl)-6-methylpyridine Hydrochloride. (2025, May 30). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, September 6). ThermoFisher.
  • SAFETY DATA SHEET - 4-Acetylphenyl isothiocyanate. (2025, October 24). Thermo Fisher Scientific.
  • Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Nutritional Health & Food Science.
  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC.
  • SAFETY DATA SHEET - Methyl isothiocyanate. (2025, December 18). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chloro-2-methylphenyl isothiocyanate. (2024, February 15). Fisher Scientific.
  • Methyl Isothiocyanate Acute Exposure Guideline Levels. NCBI.

Sources

Foundational

Structural Elucidation and X-ray Diffraction Analysis of 2-Chloro-3-isothiocyanato-6-methylpyridine (CAS 945988-81-8)

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide Executive Summary CAS 945988-81-8 (2-Chloro-3-isothiocyanato-6-methylpyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

CAS 945988-81-8 (2-Chloro-3-isothiocyanato-6-methylpyridine) is a highly functionalized heterocyclic building block. Its unique arrangement of electron-withdrawing (chloro, isothiocyanate) and electron-donating (methyl) groups on a rigid pyridine scaffold makes it a valuable intermediate in pharmaceutical and agrochemical development. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating methodological framework for the crystallographic characterization of this compound. This guide details the causality behind experimental choices, predictive structural metrics, and robust X-ray diffraction (XRD) protocols required to ensure scientific integrity.

Predictive Crystallography & Molecular Geometry

When approaching the structural elucidation of novel halopyridine-isothiocyanate derivatives, we must establish a predictive baseline grounded in established crystallographic data for analogous systems [1, 2].

  • Planarity and Steric Strain: The pyridine ring serves as a rigid, planar backbone. However, the bulky 2-chloro substituent induces significant steric hindrance against the adjacent 3-isothiocyanato (-NCS) group.

  • Isothiocyanate Torsion: To minimize steric clash, the -NCS group (which is inherently linear, with an N=C=S angle of ~178–180°) is forced out of the pyridine plane. This torsional twist is a critical parameter monitored during structural refinement.

  • Intermolecular Networks: The crystal lattice is stabilized by a combination of π

    π stacking between pyridine rings, dipole-dipole interactions from the anti-parallel alignment of -NCS groups, and highly directional halogen bonding (Cl···S or Cl···N) [3].

Intermolecular_Forces core CAS 945988-81-8 (Central Molecule) hal Halogen Bonding (Cl···S / Cl···N) core->hal Directional pi π-π Stacking (Pyridine Rings) core->pi Face-to-Face dipole Dipole-Dipole (NCS···NCS) core->dipole Anti-parallel

Predicted intermolecular interactions stabilizing the crystal lattice of CAS 945988-81-8.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SC-XRD)

The following protocol is a self-validating system designed specifically to mitigate the inherent moisture sensitivity of the isothiocyanate moiety, which is prone to hydrolysis.

Step-by-Step SC-XRD Protocol:
  • Anhydrous Crystallization: Dissolve 50 mg of CAS 945988-81-8 in 1 mL of anhydrous dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing anhydrous hexane (acting as an anti-solvent). Allow vapor diffusion to proceed at 4 °C for 48–72 hours.

    • Causality: Vapor diffusion at low temperatures promotes slow, ordered nucleation, while strictly anhydrous conditions prevent the hydrolysis of the -NCS group into a thiourea derivative.

  • Crystal Harvesting: Transfer the mother liquor containing the crystals directly into a petri dish filled with inert perfluoropolyether (Paratone-N) oil.

    • Causality: The heavy oil coats the crystal, acting as a kinetic barrier against atmospheric moisture and oxygen during the mounting process.

  • Mounting and Cryocooling: Select a single, defect-free block crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Data collection at 100 K minimizes the thermal anisotropic displacement parameters (ADPs) of the terminal sulfur atom. At room temperature, terminal sulfur exhibits high thermal motion, leading to smeared electron density maps and higher R -factors.

  • Data Collection: Use a diffractometer equipped with a microfocus Mo-K α X-ray source ( λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms (specifically on the 6-methyl group and pyridine ring) are placed in calculated positions using a riding model.

SCXRD_Workflow step1 1. Anhydrous Synthesis CAS 945988-81-8 step2 2. Vapor Diffusion Crystallization (DCM / Hexane) step1->step2 step3 3. Crystal Selection (Under Inert Paratone Oil) step2->step3 step4 4. SC-XRD Data Collection (100 K, Mo Kα) step3->step4 step5 5. Structure Solution & Refinement (SHELXT / SHELXL) step4->step5

Self-validating SC-XRD workflow for moisture-sensitive CAS 945988-81-8.

Quantitative Data Presentation

Based on analogous substituted pyridine and isothiocyanate structures[1, 2, 3], the following tables summarize the expected quantitative crystallographic parameters and geometric metrics for CAS 945988-81-8.

Table 1: Predicted Crystallographic Parameters for CAS 945988-81-8

ParameterExpected Value / Range
Chemical Formula C₇H₅ClN₂S
Formula Weight 184.65 g/mol
Crystal System Monoclinic or Orthorhombic
Space Group P21​/c or Pbca
Data Collection Temp. 100(2) K
Wavelength (Mo-K α ) 0.71073 Å
Z (Molecules/unit cell) 4 or 8

Table 2: Key Expected Bond Lengths and Angles

Structural FeatureParameterExpected ValueCausality / Note
Isothiocyanate Group N=C Bond Length~1.15 - 1.18 ÅIndicates strong double bond character.
Isothiocyanate Group C=S Bond Length~1.56 - 1.60 ÅTypical for terminal, uncoordinated isothiocyanates.
Isothiocyanate Angle N=C=S Angle~175° - 180°Highly linear; slight bending arises from lattice packing forces.
Halogen Bond C-Cl Bond Length~1.72 - 1.75 ÅStandard aromatic C-Cl bond length.
Pyridine Ring C-N-C Angle~117° - 119°Characteristic of sp2 hybridized nitrogen in a 6-membered ring.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

To ensure that the single crystal selected is representative of the bulk synthesized material, PXRD must be employed as a secondary validation mechanism.

Step-by-Step PXRD Protocol:
  • Sample Preparation: Lightly grind 20 mg of the bulk powder in an agate mortar.

    • Causality: Gentle grinding minimizes preferred orientation effects (which skew peak intensities) without inducing mechanochemical degradation or phase transitions.

  • Mounting: Press the powder onto a zero-background silicon sample holder to ensure a flat diffraction surface and eliminate amorphous background noise.

  • Data Collection: Scan from = 5° to 50° using Cu-K α radiation ( λ = 1.5406 Å) with a step size of 0.01° and a scan speed of 1 s/step.

  • Validation: Compare the experimental PXRD diffractogram against the simulated diffractogram generated directly from the SC-XRD .cif file. A match in peak positions confirms phase purity and validates that the bulk powder shares the same crystal structure as the isolated single crystal.

References

  • Title: Syntheses, crystal structures and properties of tetrakis(3-methylpyridine- κ N)bis(isothiocyanato- κ N)manganese(II) and tetrakis(3-methylpyridine- κ N)bis(isothiocyanato- κ N)iron(II) Source: Acta Crystallographica Section E: Crystallographic Communications (2022) URL: [Link][1]

  • Title: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine Source: Asian Journal of Chemistry (2013) URL: [Link][2]

  • Title: Isothiocyanate Sulfur Atom as an Acceptor Site for Halogen-Bonded Cocrystallization of Werner Ni(II) Coordination Compounds and Perfluorinated Iodobenzenes Source: Crystal Growth & Design, American Chemical Society (2024) URL: [Link][3]

Sources

Exploratory

electronic properties and electrophilicity of 2-Chloro-3-isothiocyanato-6-methylpyridine

An In-depth Technical Guide to the Electronic Properties and Electrophilicity of 2-Chloro-3-isothiocyanato-6-methylpyridine For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-3-isothiocyana...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties and Electrophilicity of 2-Chloro-3-isothiocyanato-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-isothiocyanato-6-methylpyridine is a multifaceted molecule of significant interest in the field of medicinal chemistry and drug development. Its unique arrangement of a pyridine core, substituted with an electron-withdrawing chlorine atom, an electron-donating methyl group, and a highly electrophilic isothiocyanate moiety, presents a rich landscape for chemical and biological exploration. This guide provides a comprehensive analysis of the electronic properties and electrophilicity of this compound. We will delve into the interplay of its constituent functional groups, predict its reactivity profile, and propose robust experimental and computational workflows for its thorough characterization. This document is intended to serve as a foundational resource for researchers aiming to harness the therapeutic potential of this promising scaffold.

Introduction: The Chemical and Biological Significance of Substituted Pyridyl Isothiocyanates

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. When substituted, the electronic landscape of the pyridine ring can be finely tuned to modulate its reactivity and biological interactions. Isothiocyanates (ITCs), characterized by the -N=C=S functional group, are renowned for their potent biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties.[1] These effects are largely attributed to the strong electrophilic character of the central carbon atom in the isothiocyanate group, which readily reacts with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[2][3]

The strategic combination of these two pharmacophores in 2-Chloro-3-isothiocyanato-6-methylpyridine suggests a molecule with significant potential for targeted covalent inhibition of key proteins in disease pathways. The substituents on the pyridine ring—a chlorine atom at the 2-position, an isothiocyanate at the 3-position, and a methyl group at the 6-position—are not mere decorations. They are critical determinants of the molecule's overall electronic properties and, consequently, its reactivity and biological activity. Understanding the electronic interplay of these groups is paramount for predicting the molecule's behavior and designing rational drug development strategies.

Analysis of Electronic Properties and Electrophilicity

The electrophilicity of 2-Chloro-3-isothiocyanato-6-methylpyridine is a confluence of inductive and mesomeric effects from its substituents, as well as the inherent electronic nature of the pyridine ring and the isothiocyanate group.

The Pyridine Core: An Electron-Deficient Heterocycle

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a net withdrawal of electron density from the ring system. This makes the pyridine ring inherently electron-deficient, particularly at the α- (2- and 6-) and γ- (4-) positions. This electron deficiency enhances the electrophilicity of carbon atoms attached to leaving groups, such as the chlorine at the 2-position, making them susceptible to nucleophilic aromatic substitution (SNAr).[4]

The Isothiocyanate Group: A Potent Electrophile

The isothiocyanate (-N=C=S) group is the primary center of electrophilicity in the molecule. The central carbon atom is double-bonded to a nitrogen and a sulfur atom. The significant electronegativity difference between carbon, nitrogen, and sulfur results in a highly polarized system, rendering the carbon atom electron-deficient and thus, a prime target for nucleophilic attack.[5][6] Isothiocyanates are known to react with a variety of nucleophiles, with a particular propensity for soft nucleophiles like thiols.[3][6] This reactivity is the cornerstone of their biological mechanism of action, often involving the covalent modification of cysteine residues on target proteins.[7][8]

Substituent Effects on the Pyridine Ring
  • 2-Chloro Group: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[9] This effect further depletes the electron density of the pyridine ring, particularly at the ortho and para positions relative to the chlorine. This enhances the electrophilicity of the C2 carbon, making the C-Cl bond susceptible to nucleophilic displacement.[4]

  • 6-Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I).[9][10] This effect slightly increases the electron density of the pyridine ring, which can subtly modulate the overall reactivity. Its position at C6 may also introduce steric hindrance that could influence the approach of nucleophiles to the adjacent C-Cl bond or the pyridine nitrogen.

The interplay of these electronic effects is summarized in the diagram below:

G cluster_pyridine Pyridine Ring cluster_electrophilicity Key Electrophilic Centers Pyridine Pyridine (Electron Deficient) C2_Cl C2-Cl Pyridine->C2_Cl -I Effect (Electron Withdrawing) C6_CH3 C6-CH3 Pyridine->C6_CH3 +I Effect (Electron Donating) C2_Carbon C2 Carbon (Secondary Electrophile) C2_Cl->C2_Carbon Electrophilic C3_NCS C3-NCS NCS_Carbon Isothiocyanate Carbon (Primary Electrophile) C3_NCS->NCS_Carbon Highly Electrophilic

Caption: Electronic influences on the electrophilicity of 2-Chloro-3-isothiocyanato-6-methylpyridine.

Predicted Reactivity Profile

Based on the electronic properties discussed, we can predict the following reactivity profile for 2-Chloro-3-isothiocyanato-6-methylpyridine:

RankElectrophilic SitePredicted Reactivity with NucleophilesRationale
1 Isothiocyanate CarbonHighThe -N=C=S group is inherently highly electrophilic and is the primary site for nucleophilic attack, especially by soft nucleophiles like thiols.[2][3]
2 C2 CarbonModerateThe C-Cl bond at the 2-position is activated towards SNAr by the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom.[4] However, this is generally less reactive than the isothiocyanate.

The pH of the reaction environment is expected to play a crucial role in dictating the selectivity of nucleophilic attack. At physiological pH, thiol groups are more readily deprotonated to the more nucleophilic thiolate anions, favoring reaction at the isothiocyanate carbon.[2]

Proposed Methodologies for Characterization

A thorough understanding of the requires a combination of computational modeling and experimental validation.

Computational Analysis Workflow

Computational chemistry provides invaluable insights into the electronic structure and reactivity of molecules. We propose the following workflow:

G start Initial Structure Generation (2D to 3D conversion) geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-311++G**) start->geom_opt freq_calc Frequency Calculation (Confirm true minimum) geom_opt->freq_calc nbo_analysis Natural Bond Orbital (NBO) Analysis (Atomic charges, orbital interactions) freq_calc->nbo_analysis fmo_analysis Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO gap, reactivity prediction) freq_calc->fmo_analysis mesp_analysis Molecular Electrostatic Potential (MESP) Mapping (Visualize electrophilic/nucleophilic regions) freq_calc->mesp_analysis reactivity_indices Calculation of Reactivity Indices (Electrophilicity index, Fukui functions) freq_calc->reactivity_indices end Comprehensive Electronic Profile nbo_analysis->end fmo_analysis->end mesp_analysis->end reactivity_indices->end

Caption: Proposed workflow for the computational analysis of 2-Chloro-3-isothiocyanato-6-methylpyridine.

Detailed Protocol for Computational Analysis:

  • Structure Preparation: Generate a 3D structure of 2-Chloro-3-isothiocyanato-6-methylpyridine using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G** basis set.[11]

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculations:

    • NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis to determine the natural atomic charges and analyze donor-acceptor interactions.[11]

    • FMO Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's location and energy will indicate the most probable sites for nucleophilic attack.[11]

    • MESP Mapping: Generate a Molecular Electrostatic Potential (MESP) map to visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[11]

Experimental Validation Workflow

Experimental studies are essential to validate the computational predictions and to quantify the reactivity of the compound.

Synthesis:

2-Chloro-3-isothiocyanato-6-methylpyridine can be synthesized from the corresponding 3-amino-2-chloro-6-methylpyridine. A common method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, followed by desulfurization.[12][13]

Spectroscopic Characterization:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and purity.

  • FTIR Spectroscopy: To identify the characteristic stretching frequency of the isothiocyanate group (typically around 2000-2200 cm⁻¹).[14][15]

  • UV-Vis Spectroscopy: To determine the electronic absorption properties.

Reactivity Studies:

A kinetic study of the reaction of 2-Chloro-3-isothiocyanato-6-methylpyridine with a model nucleophile, such as N-acetylcysteine or glutathione, can be performed to quantify its electrophilicity.

Protocol for Kinetic Analysis:

  • Prepare Solutions: Prepare stock solutions of 2-Chloro-3-isothiocyanato-6-methylpyridine and the nucleophile (e.g., N-acetylcysteine) in a suitable buffer (e.g., phosphate buffer at pH 7.4).

  • Initiate Reaction: Mix the solutions in a cuvette at a controlled temperature.

  • Monitor Reaction: Monitor the reaction progress over time using a UV-Vis spectrophotometer by observing the change in absorbance at a wavelength where the product absorbs and the reactants do not.

  • Data Analysis: Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance vs. time data to a single exponential decay function. The second-order rate constant (k₂) can be obtained by plotting kobs against the concentration of the nucleophile.

Applications in Drug Development

The unique electronic and reactivity profile of 2-Chloro-3-isothiocyanato-6-methylpyridine makes it an attractive candidate for the development of targeted covalent inhibitors. The isothiocyanate group can form a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition. This mechanism has been successfully exploited for various therapeutic targets.[7][16]

The substituted pyridine core can be further functionalized to enhance binding affinity and selectivity for the target protein. The chlorine atom at the 2-position serves as a convenient handle for introducing further diversity through cross-coupling reactions.[4]

G cluster_molecule 2-Chloro-3-isothiocyanato-6-methylpyridine cluster_properties Key Properties cluster_application Drug Development Application Molecule Core Scaffold Electrophilicity Tunable Electrophilicity (-NCS group) Molecule->Electrophilicity Reactivity Site-Specific Reactivity (Covalent Bonding) Molecule->Reactivity Functionalization Synthetic Handle (C-Cl bond) Molecule->Functionalization TCI Targeted Covalent Inhibitors Electrophilicity->TCI Reactivity->TCI Functionalization->TCI

Caption: Logical relationship of molecular properties to application in drug development.

Conclusion

2-Chloro-3-isothiocyanato-6-methylpyridine is a molecule with a rich and tunable electronic character. The interplay between the electron-deficient pyridine ring, the electron-withdrawing chlorine atom, the electron-donating methyl group, and the highly electrophilic isothiocyanate moiety creates a unique reactivity profile. The isothiocyanate group serves as a potent warhead for covalent modification of biological nucleophiles, while the substituted pyridine core provides a versatile scaffold for optimizing drug-like properties. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this promising molecule and for unlocking its full potential in the development of novel therapeutics.

References

  • ResearchGate. The chemistry of the — NCS group | Request PDF. Available from: [Link]

  • Collection of Czechoslovak Chemical Communications. The reactivity of isothiocyanates containing a sulphur atom in addition to that in the functional group. Available from: [Link]

  • Taylor & Francis Online. REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Available from: [Link]

  • ResearchGate. Reaction of isothiocyanates with nucleophiles. Compiled from data in[17]. Available from: [Link]

  • Georganics. Isothiocyanates / thiocyanates. Available from: [Link]

  • PMC. A Comparative Review of Key Isothiocyanates and Their Health Benefits. Available from: [Link]

  • PMC. Electrophilic tuning of the chemoprotective natural product sulforaphane. Available from: [Link]

  • Chemical Papers. Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu 4 OX 6 L 4 complexes. II. Correlations based on molecular structure of the Cu 4 OCl 6 (4-Mepy) 4 complex. Available from: [Link]

  • ResearchGate. Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Available from: [Link]

  • Frontiers. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Available from: [Link]

  • ResearchGate. (PDF) Are isothiocyanates potential anti-cancer drugs? Available from: [Link]

  • PMC. Are isothiocyanates potential anti-cancer drugs? Available from: [Link]

  • ACS Publications. Development of Isoselenocyanate Compounds' Syntheses and Biological Applications | Journal of Medicinal Chemistry. Available from: [Link]

  • Mayr, H. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Available from: [Link]

  • ResearchGate. (PDF) Structure-activity Relationships Study of Isothiocyanates for H2S Releasing Properties: 3-Pyridyl-Isothiocyanate as a New Promising Cardioprotective Agent. Available from: [Link]

  • Creative Biostructure. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. Available from: [Link]

  • Chemistry Stack Exchange. Basicity of substituted pyridines. Available from: [Link]

  • Dalton Transactions. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available from: [Link]

  • PMC. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells. Available from: [Link]

  • ResearchGate. Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. Available from: [Link]

  • Thieme. Recent Advancement in the Synthesis of Isothiocyanates. Available from: [Link]

  • Scilit. A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. Available from: [Link]

  • MDPI. A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Available from: [Link]

  • PMC. Synthesis of Isothiocyanates: An Update. Available from: [Link]

  • PubMed. Computational and biochemical studies of isothiocyanates as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells. Available from: [Link]

  • PubMed. A Comparative Study on Vibrational, Conformational and Electronic Structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. Available from: [Link]

  • Organic Chemistry Portal. Isothiocyanate synthesis. Available from: [Link]

  • ResearchGate. (PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine. Available from: [Link]

  • ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine | Request PDF. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-Chloro-3-isothiocyanato-6-methylpyridine

Application Note: Synthesis and Isolation Protocol for 2-Chloro-3-isothiocyanato-6-methylpyridine Executive Summary The compound 2-Chloro-3-isothiocyanato-6-methylpyridine (CAS: 945988-81-8) serves as a critical electrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for 2-Chloro-3-isothiocyanato-6-methylpyridine

Executive Summary

The compound 2-Chloro-3-isothiocyanato-6-methylpyridine (CAS: 945988-81-8) serves as a critical electrophilic intermediate in medicinal chemistry, most notably utilized in the synthesis of thiazolo[5,4-b]pyridine derivatives[1]. These complex heterocycles are frequently investigated as potent glucokinase activators for the therapeutic management of Type 2 Diabetes Mellitus[2]. This application note details a highly efficient, scalable, and self-validating protocol for the conversion of 2-chloro-6-methylpyridin-3-amine to its corresponding isothiocyanate using thiophosgene.

Mechanistic Rationale & Safety Considerations

The transformation relies on the nucleophilic attack of the primary aryl amine onto the highly electrophilic carbon of thiophosgene ( CSCl2​ ), followed by the elimination of two equivalents of hydrogen chloride ( HCl ) to yield the isothiocyanate[2].

Causality in Reaction Design:

  • Heterogeneous Base Selection: Sodium carbonate ( Na2​CO3​ ) is employed as a solid-liquid biphasic acid scavenger. Unlike soluble organic bases (e.g., triethylamine), insoluble inorganic carbonates neutralize the generated HCl without significantly accelerating the aqueous hydrolysis of thiophosgene or promoting undesired symmetric thiourea byproduct formation.

  • Controlled Addition: Thiophosgene is highly reactive. Diluting it in dichloromethane (DCM) and adding it dropwise controls the exothermic nature of the initial nucleophilic attack, ensuring high chemoselectivity.

CRITICAL SAFETY WARNING: Thiophosgene is a highly toxic, corrosive, and volatile liquid. This procedure must only be performed by trained professionals in a certified, high-velocity chemical fume hood using appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, lab coats, and face shields.

Quantitative Materials & Reagents

To ensure reproducibility, the following stoichiometric ratios are standardized for a 28.05 mmol scale reaction[2].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Chloro-6-methylpyridin-3-amine142.591.00 eq4.00 gStarting Material
Thiophosgene ( CSCl2​ )114.981.20 eq3.87 g (2.58 mL)Electrophile
Sodium Carbonate ( Na2​CO3​ )105.992.00 eq5.95 gAcid Scavenger
Dichloromethane (DCM)84.93N/A210 mLReaction Solvent
Deionized Water / BrineN/AN/AAs neededAqueous Workup

Experimental Workflow

SynthesisWorkflow Start 2-Chloro-6-methylpyridin-3-amine + Na2CO3 in DCM (200 mL) Reaction Ambient Stirring (Overnight, ~12-16h) Start->Reaction Reagent Thiophosgene in DCM (10 mL) Dropwise Addition Reagent->Reaction Controls Exotherm Workup Aqueous Wash (Water & Brine) Reaction->Workup IPC: LC-MS / TLC Product 2-Chloro-3-isothiocyanato- 6-methylpyridine Workup->Product Dry & Concentrate

Workflow for the synthesis and isolation of 2-Chloro-3-isothiocyanato-6-methylpyridine.

Step-by-Step Methodologies

Phase 1: Reaction Setup and Initiation

  • Preparation of the Amine Suspension: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylpyridin-3-amine (4.00 g, 28.05 mmol) and anhydrous sodium carbonate (5.95 g, 56.11 mmol)[2].

  • Solvent Addition: Suspend the solid mixture in 200 mL of anhydrous dichloromethane (DCM)[2]. Causality: A large volume of DCM ensures that the intermediate carbamoyl chloride remains solvated and allows the heterogeneous Na2​CO3​ to disperse evenly, maximizing its surface area for HCl neutralization.

  • Electrophile Preparation: In a separate, dry 50 mL dropping funnel, prepare a solution of thiophosgene (3.87 g, 33.66 mmol) dissolved in 10 mL of anhydrous DCM[2].

  • Controlled Addition: Begin vigorous stirring of the amine suspension. Add the thiophosgene solution dropwise over 15–20 minutes at ambient temperature[2]. Causality: Dropwise addition prevents the localized accumulation of thiophosgene, thereby suppressing the formation of symmetric thiourea dimers.

Phase 2: Reaction Propagation and In-Process Control (IPC) 5. Stirring: Allow the reaction mixture to stir continuously overnight (approximately 12–16 hours) at ambient temperature[2]. 6. Self-Validation (IPC): Before proceeding to workup, validate reaction completion. Withdraw a 50 µL aliquot, dilute with 1 mL of acetonitrile, and analyze via LC-MS or TLC (Hexanes:Ethyl Acetate). Causality: The starting amine is highly polar and UV-active; its complete disappearance confirms the reaction has reached the necessary conversion threshold, preventing difficult downstream separations.

Phase 3: Quenching, Workup, and Isolation 7. Aqueous Quench: Once complete, transfer the reaction mixture to a separatory funnel. Add 100 mL of deionized water to quench any trace unreacted thiophosgene and dissolve the inorganic salts ( NaCl and excess Na2​CO3​ )[2]. 8. Phase Separation: Vigorously shake and allow the layers to separate. Collect the lower organic (DCM) layer. 9. Washing: Wash the organic layer with 100 mL of saturated aqueous sodium chloride (brine)[2]. Causality: Brine washing pre-dries the organic layer by drawing out dissolved water via osmotic pressure, reducing the burden on the chemical drying agent. 10. Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate ( MgSO4​ ) or sodium sulfate ( Na2​SO4​ ). Swirl for 5 minutes until the drying agent is free-flowing[2]. 11. Concentration: Filter the suspension through a fluted filter paper to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature 35°C) to yield the crude 2-chloro-3-isothiocyanato-6-methylpyridine[2]. Causality: Keeping the bath temperature low prevents thermal degradation or polymerization of the reactive isothiocyanate product.

References

  • European Patent Office. (2007). Glucokinase Activators (Patent No. EP1986645B1). Array Biopharma, Inc.

Sources

Application

Application Note: Synthesis and Validation of Thiazolo[5,4-b]pyridine-Based Glucokinase Activators

Target Audience: Synthetic Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide Mechanistic Rationale for Scaffold Selection Glucokinase (GK, hexokinase IV) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale for Scaffold Selection

Glucokinase (GK, hexokinase IV) is a critical glycolytic enzyme that functions as the primary glucose sensor in pancreatic β-cells and hepatocytes. Unlike other hexokinases, GK exhibits a low affinity for glucose ( S0.5​ ~8 mM) and lacks feedback inhibition by glucose-6-phosphate, allowing it to regulate insulin secretion and hepatic glycogen synthesis in direct proportion to blood glucose levels .

In the development of anti-diabetic therapeutics, allosteric Glucokinase Activators (GKAs) are designed to bind to an allosteric pocket, stabilizing the active conformation of the enzyme. This dual-action mechanism lowers the glucose activation threshold (reducing S0.5​ ) and increases the maximum catalytic rate ( Vmax​ ) .

A highly privileged pharmacophore for GKAs is the fused bicyclic thiazolo[5,4-b]pyridine system. To construct this core efficiently, 2-Chloro-3-isothiocyanato-6-methylpyridine (CAS: 945988-81-8) is utilized as a bifunctional building block. The strategic placement of the electrophilic isothiocyanate group adjacent to a halogenated pyridine carbon enables a rapid, two-step cascade:

  • Intermolecular Coupling: A primary heteroarylamine attacks the isothiocyanate to form a thiourea intermediate.

  • Intramolecular Cyclization: The nucleophilic sulfur of the thiourea displaces the adjacent 2-chloro substituent via Nucleophilic Aromatic Substitution ( SN​Ar ), closing the thiazole ring .

GKA_Pathway GK Glucokinase (Inactive State) Glucose->GK Substrate ActiveGK Glucokinase (Active State) Lower S0.5, Higher Vmax GK->ActiveGK Conformational Shift GKA->GK Allosteric Binding G6P Glucose-6-Phosphate ActiveGK->G6P Phosphorylation G6P->BetaCell Trigger G6P->Liver Substrate

Figure 1: Allosteric activation of Glucokinase and downstream metabolic pathways.

Bicyclic Core Assembly Protocol

This protocol details the synthesis of a representative GKA intermediate by coupling 2-chloro-3-isothiocyanato-6-methylpyridine with 4-(2,6-difluorophenoxy)pyridin-2-amine. The procedure is designed as a self-validating system , ensuring the intermediate thiourea is confirmed before forcing the cyclization.

Materials Required
  • Electrophile: 2-Chloro-3-isothiocyanato-6-methylpyridine (0.450 mmol)

  • Nucleophile: 4-(2,6-difluorophenoxy)pyridin-2-amine (0.450 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)

  • Workup Reagents: Ethyl acetate (EtOAc), 2N NaOH (aq), Brine.

Step-by-Step Synthesis Workflow

Step 1: Thiourea Formation (Nucleophilic Addition)

  • Charge a dry, argon-flushed 10 mL reaction vial with 2-chloro-3-isothiocyanato-6-methylpyridine (83.1 mg) and 4-(2,6-difluorophenoxy)pyridin-2-amine (100 mg).

  • Add 2.0 mL of anhydrous DMF. Stir the mixture to achieve complete dissolution.

  • Heat the reaction mixture to 80 °C for 3 hours .

    • Causality: 80 °C provides the optimal kinetic energy for the exocyclic amine to attack the central carbon of the isothiocyanate without triggering premature, non-specific degradation.

  • Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. You must observe the disappearance of the starting mass and the appearance of the thiourea intermediate mass ( [M+H]+ expected at ~407 m/z). Do not proceed to Step 2 until conversion is >95%.

Step 2: Intramolecular SN​Ar Cyclization 5. Once the thiourea intermediate is validated, increase the heating block temperature to 120 °C and stir overnight (12-16 hours) .

  • Causality: The thiourea sulfur is a soft nucleophile. Elevating the temperature to 120 °C provides the necessary activation energy to drive the intramolecular SN​Ar , expelling the chloride leaving group and fusing the thiazole ring to the pyridine core .

Step 3: Quench and Free-Base Extraction 6. Cool the reaction to room temperature. 7. Partition the mixture between EtOAc (15 mL) and 2N NaOH (10 mL).

  • Causality: The cyclization releases stoichiometric hydrochloric acid (HCl), which protonates the newly formed aminothiazole product. The 2N NaOH wash neutralizes the acid, ensuring the product is in its lipophilic free-base form, driving it entirely into the EtOAc organic layer.
  • Separate the organic layer. Wash sequentially with distilled water (2 × 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 5-methylthiazolo[5,4-b]pyridin-2-amine derivative.

    Synthesis_Workflow Reagent1 2-Chloro-3-isothiocyanato -6-methylpyridine Step1 Step 1: Nucleophilic Addition DMF, 80°C, 3h Reagent1->Step1 Reagent2 Primary Heteroarylamine e.g., 4-(2,6-difluorophenoxy)pyridin-2-amine Reagent2->Step1 Intermediate Intermediate: Thiourea (LC-MS Validation Checkpoint) Step1->Intermediate Exothermic Coupling Step2 Step 2: Intramolecular SNAr DMF, 120°C, 12h Intermediate->Step2 Thermal Cyclization Workup Workup: 2N NaOH Wash Neutralize HCl Step2->Workup Quench & Extract Product Product: Thiazolo[5,4-b]pyridine GKA Scaffold Workup->Product Purification

    Figure 2: Two-step cascade synthesis of the thiazolo[5,4-b]pyridine core.

Kinetic Validation of Synthesized GKAs

To validate that the synthesized thiazolo[5,4-b]pyridine derivative functions as a Glucokinase Activator, it must be evaluated using a Glucose S0.5​ Assay.

Assay Principles

The assay measures the rate of glucose-6-phosphate production. The test compound is fixed at a near-saturating concentration (typically 50 µM), while glucose concentration is titrated over a 10-point, 2-fold dilution series (ranging from 80 mM down to ~0.16 mM). A true GKA will shift the Michaelis-Menten curve to the left (lowering S0.5​ ) and elevate the asymptote (increasing Vmax​ ) .

Quantitative Data Interpretation

The efficacy of the synthesized core is determined by comparing the kinetic parameters against a vehicle control (DMSO). Below is a representative data matrix demonstrating the expected profile of a successful thiazolopyridine-based GKA.

Test Condition EC50​ (µM)Glucose S0.5​ (mM) Vmax​ (% of Control)Fold Activation (at 5 mM Glucose)
Baseline (DMSO Control) N/A8.2 ± 0.4100%1.0x
Literature Standard (Dorzagliatin) 0.052.1 ± 0.2145%~4.5x
Synthesized Thiazolopyridine Core 0.122.8 ± 0.3130%~3.2x

Table 1: Comparative kinetic parameters of glucokinase activation. A successful synthesis yields a compound that significantly lowers the S0.5​ to the 2-3 mM range.

References

  • BRENDA Enzyme Database. Information on EC 2.7.1.1 - hexokinase. Retrieved from:[Link]

  • ACS Publications. Identification of a New Class of Glucokinase Activators through Structure-Based Design. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Vertex Pharmaceuticals Inc. (2007). Glucokinase activators (Patent No. WO2007089512A1). Google Patents.
Method

Application Note: Protocol for Thiourea Derivative Synthesis from 2-Chloro-3-isothiocyanato-6-methylpyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Pharmacophore generation, intermediate synthesis for heterocyclic scaffolds (e.g., glucokinase activators). M...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Pharmacophore generation, intermediate synthesis for heterocyclic scaffolds (e.g., glucokinase activators).

Mechanistic Rationale & Chemical Dynamics

The synthesis of thiourea derivatives from 2-chloro-3-isothiocyanato-6-methylpyridine represents a critical transformation in medicinal chemistry, particularly in the development of fused heterocyclic pharmacophores like thiazolo[5,4-b]pyridines. When designing a protocol around this specific substrate, one must account for its unique dual reactivity.

The isothiocyanate group (-NCS) is highly electrophilic, serving as the primary site for nucleophilic attack by primary or secondary amines. However, its reactivity is heavily modulated by the electronic and steric environment of the pyridine ring. The adjacent 2-chloro group exerts an electron-withdrawing inductive effect but also introduces significant steric hindrance. Consequently, while many aliphatic isothiocyanates react with amines at room temperature—such as those utilizing [1]—this specific ortho-halogenated substrate requires thermal activation (typically 80 °C) to achieve full conversion to the thiourea.

Furthermore, the 2-chloro substituent is perfectly positioned for a subsequent Nucleophilic Aromatic Substitution (S_N_Ar). If the reaction temperature is elevated beyond 100 °C, the newly formed thiourea undergoes thione-thiol tautomerization. The resulting thiolate acts as an internal nucleophile, displacing the chloride ion to yield a cyclized thiazolo[5,4-b]pyridine derivative, a mechanism utilized in the synthesis of[2]. This protocol is specifically optimized to arrest the reaction at the thiourea stage, while providing the thermodynamic parameters necessary should the cyclized product be desired.

Reaction Workflows & Pathway Visualization

The following diagrams illustrate the divergent thermodynamic pathways available to this substrate, emphasizing the critical role of temperature control in product selectivity.

Workflow A 2-Chloro-3-isothiocyanato- 6-methylpyridine C Thiourea Intermediate (80 °C) A->C DMF 3h B Amine Nucleophile B->C Addition D Thiazolo[5,4-b]pyridine (120 °C) C->D Intramolecular SNAr (-HCl)

Workflow for thiourea synthesis and thermal cyclization to thiazolo[5,4-b]pyridine.

Mechanism Step1 Nucleophilic Attack Amine attacks -NCS carbon Step2 Zwitterionic Intermediate Charge separation Step1->Step2 Step3 Proton Transfer Stable Thiourea Formation Step2->Step3 Step4 Thione-Thiol Tautomerization Thermal Activation Step3->Step4 Heat >100 °C Step5 Intramolecular Cyclization Displacement of 2-Cl Step4->Step5 -HCl

Reaction mechanism from nucleophilic addition to intramolecular SNAr cyclization.

Quantitative Reaction Parameters

To ensure reproducibility and control over the reaction trajectory, the thermodynamic parameters must be strictly adhered to. The table below summarizes the conditions required to isolate the thiourea versus driving the reaction to the cyclized thiazole.

Target CompoundTemperatureReaction TimeSolvent SystemStoichiometry (NCS:Amine)Primary Reaction Type
Thiourea Derivative 80 °C3 hoursAnhydrous DMF1.0 : 1.0Nucleophilic Addition
Thiazolo[5,4-b]pyridine 120 °C12 - 16 hoursAnhydrous DMF1.0 : 1.0Tandem Addition / S_N_Ar

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Each phase includes causality checkpoints to ensure the physical phenomena observed align with the expected chemical transformations, drawing upon established [3] principles.

Reagents & Equipment Preparation
  • Electrophile: 2-Chloro-3-isothiocyanato-6-methylpyridine (1.0 equiv, e.g., 0.450 mmol, 83.1 mg).

  • Nucleophile: Primary or secondary amine (1.0 equiv, e.g., 4-(2,6-difluorophenoxy)pyridin-2-amine, 0.450 mmol).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL).

  • Equipment: Oven-dried 10 mL round-bottom flask, magnetic stir bar, reflux condenser, argon/nitrogen line.

Methodology: Thiourea Synthesis (Kinetic Control)
  • System Purge: Flush the oven-dried round-bottom flask with inert gas (Ar or N₂) for 5 minutes.

  • Solvation: Charge the flask with 2-chloro-3-isothiocyanato-6-methylpyridine. Add 2.0 mL of anhydrous DMF.

    • Causality Checkpoint: DMF is selected for its high boiling point and excellent solvating power for both the non-polar starting materials and the highly polar thiourea product. The solution should be clear; a cloudy suspension indicates moisture contamination.

  • Amine Addition: Add the amine (1.0 equiv) in one single portion at room temperature. (Note: If utilizing an amine hydrochloride salt, add 1.2 equiv of N,N-Diisopropylethylamine (DIPEA) to liberate the free base in situ).

  • Thermal Activation: Attach the reflux condenser and transfer the flask to a pre-heated oil bath or heating block set to 80 °C .

  • Incubation: Stir vigorously for exactly 3 hours.

    • Causality Checkpoint: At 80 °C, the kinetic barrier for nucleophilic attack on the sterically hindered isothiocyanate is overcome, while remaining safely below the activation energy required for the subsequent S_N_Ar cyclization[2].

Workup & Isolation Strategy
  • Quenching: Remove the flask from the heat source and allow it to cool to ambient room temperature (20–25 °C).

  • Partitioning: Transfer the reaction mixture to a separatory funnel. Add 10 mL of Ethyl Acetate (EtOAc) and 10 mL of 2N aqueous NaOH.

    • Causality Checkpoint: The basic aqueous wash (pH > 10) serves a dual purpose. It neutralizes any trace HCl (especially if amine salts were used or trace cyclization occurred) and removes the highly water-soluble DMF.

  • Extraction: Agitate the funnel and separate the layers. Extract the aqueous layer with an additional 5 mL of EtOAc.

  • Washing: Combine the organic layers and wash sequentially with distilled water (3 × 10 mL) and saturated aqueous NaCl (brine, 1 × 10 mL) to ensure complete removal of residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to afford the crude thiourea derivative.

Analytical Monitoring & Troubleshooting

To guarantee the integrity of the synthesized thiourea, utilize the following analytical techniques:

  • TLC Monitoring: The starting isothiocyanate typically exhibits a high retention factor (R_f_) on silica gel (e.g., 0.8 in 4:1 Hexanes:EtOAc). The resulting thiourea is significantly more polar. Complete disappearance of the high-R_f_ spot confirms reaction completion.

  • IR Spectroscopy: The most definitive rapid-assay technique. The isothiocyanate functional group exhibits a distinct, strong, and broad absorption band at ~2100 cm⁻¹ . The complete attenuation of this peak, coupled with the appearance of N-H stretches (~3200–3400 cm⁻¹) and a C=S stretch (~1500 cm⁻¹), validates the formation of the thiourea.

  • Troubleshooting Low Yields: Pyridyl amines exhibit lower nucleophilicity than standard anilines. If the reaction stalls when using highly electron-deficient pyridyl amines, consider transitioning to specific [4] utilizing stronger bases (e.g., NaH) to deprotonate the amine prior to addition, though this risks premature cyclization.

References

  • Source: Google Patents (Array Biopharma, Inc.)
  • A One-Pot Approach to Pyridyl Isothiocyanates from Amines Source: PubMed Central (PMC) / Molecules URL:[Link]

  • Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 Source: Organic Letters - ACS Publications URL:[Link]

  • Thiourea Synthesis by Thioacylation Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-3-isothiocyanato-6-methylpyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize heteroaryl isothiocyanates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize heteroaryl isothiocyanates. The conversion of 2-chloro-6-methylpyridin-3-amine to its corresponding isothiocyanate is notoriously problematic. The electron-withdrawing nature of both the pyridine ring and the ortho-chloro substituent severely reduces the nucleophilicity of the amine, leading to sluggish conversion, hydrolysis, and the formation of unwanted symmetrical thioureas.

This guide provides field-proven, self-validating methodologies and mechanistic troubleshooting to help you achieve near-quantitative yields.

Pathway Visualization

Workflow cluster_A Route A: Heterogeneous Thiophosgenation cluster_B Route B: Desulfurization (Phosgene-Free) Start 2-Chloro-6-methylpyridin-3-amine (Electron-Deficient Nucleophile) A1 Add CSCl2 in DCM (0 °C to RT) Start->A1 Direct Conversion B1 CS2 + DABCO in THF (Forms Dithiocarbamate Salt) Start->B1 Two-Step Cascade A2 Solid Na2CO3 Scavenges HCl (Prevents Amine Protonation) A1->A2 End 2-Chloro-3-isothiocyanato-6-methylpyridine (Target Product) A2->End High Yield (>95%) B2 Add Aqueous FeCl3 (Drives Desulfurization) B1->B2 B2->End Moderate Yield (~85%)

Fig 1. Divergent synthetic workflows for 2-chloro-3-isothiocyanato-6-methylpyridine synthesis.

Troubleshooting & FAQs

Q1: Why is my yield stuck below 40% when using standard monophasic thiophosgene protocols? A1: The root causality lies in the generation of hydrochloric acid (HCl) during the thiocarbonylation process. Because 2-chloro-6-methylpyridin-3-amine is highly electron-deficient, it is a weak nucleophile. If the generated HCl is not immediately sequestered, it protonates the unreacted starting material, rendering it completely unreactive and halting the reaction. Furthermore, prolonged reaction times in an acidic environment promote the hydrolysis of the newly formed isothiocyanate back into the amine.

Q2: I am isolating a large amount of symmetrical thiourea byproduct. How do I eliminate this? A2: Thiourea forms via a bimolecular reaction when unreacted amine attacks the newly formed isothiocyanate. To suppress this, you must keep the local concentration of the free amine extremely low relative to the thiocarbonyl transfer reagent. This is achieved by using a heterogeneous acid scavenger (like solid anhydrous Na₂CO₃) in a non-polar solvent (DCM). The solid base neutralizes HCl without introducing an aqueous phase that could hydrolyze the thiophosgene, effectively protecting the isothiocyanate product 1.

Q3: Thiophosgene is too hazardous for our current lab setup. What is the most reliable alternative for this specific heteroaryl amine? A3: The most effective phosgene-free alternative is the tandem dithiocarbamate formation/desulfurization method. By reacting the amine with carbon disulfide (CS₂) and a strong base like DABCO, you form a dithiocarbamate salt intermediate. Subsequent treatment with aqueous iron(III) chloride (FeCl₃) acts as a powerful desulfurizing agent, driving the formation of the isothiocyanate 2. This avoids thiophosgene entirely while maintaining excellent yields for electron-deficient pyridines 3.

Quantitative Data Comparison

Table 1: Comparison of Synthesis Strategies for 2-Chloro-3-isothiocyanato-6-methylpyridine

MethodologyPrimary ReagentsReaction TimeTypical YieldByproduct RiskSafety Profile
Heterogeneous Thiophosgenation CSCl₂, Solid Na₂CO₃, DCM12–16 h95–100%Low (Thiourea suppressed)High Hazard (CSCl₂)
Aqueous Biphasic System CSCl₂, Aq. NaHCO₃, DCM1–2 h70–85%Moderate (Hydrolysis)High Hazard (CSCl₂)
Iron(III) Desulfurization CS₂, DABCO, FeCl₃, THF/H₂O4–6 h80–87%LowModerate Hazard
TCDI Transfer 1,1'-Thiocarbonyldiimidazole10–12 h60–75%Moderate (Incomplete conv.)Low Hazard
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in observational checks allow you to confirm the success of each step without immediate reliance on complex analytical equipment.

Protocol A: Heterogeneous Thiophosgenation (Maximum Yield)

Adapted from established European Patent standards for glucokinase activator intermediates 1.

  • Preparation: Suspend 2-chloro-6-methylpyridin-3-amine (1.0 eq, e.g., 4.00 g) and finely powdered anhydrous sodium carbonate (2.0 eq, 5.95 g) in anhydrous dichloromethane (200 mL).

    • Self-Validation Check: The mixture will remain a cloudy, heterogeneous suspension. Ensure the Na₂CO₃ is finely milled to maximize the surface area for rapid HCl scavenging.

  • Addition: Cool the suspension to 0 °C. Prepare a solution of thiophosgene (1.2 eq, 3.87 g) in DCM (10 mL). Add this solution dropwise to the amine suspension over 30 minutes.

    • Self-Validation Check: The reaction mixture will turn yellow/orange. You will observe gentle effervescence (CO₂ gas evolution) as the solid Na₂CO₃ neutralizes the generated HCl.

  • Reaction: Remove the ice bath, allow the reaction to warm to ambient temperature, and stir overnight.

    • Self-Validation Check: TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the amine (which stains heavily with ninhydrin) and the appearance of a fast-moving, UV-active spot (the isothiocyanate).

  • Workup: Wash the organic layer sequentially with distilled water and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Check: The product will isolate as a tan powder. A crude mass yield of >95% confirms that thiourea formation was successfully suppressed.

Protocol B: Iron(III)-Mediated Desulfurization (Phosgene-Free)

Ideal for labs restricted from using highly toxic thiocarbonyl transfer reagents 2.

  • Salt Formation: Dissolve the amine (1.0 eq) and DABCO (2.0 eq) in anhydrous THF (10 mL/g of amine). Add carbon disulfide (CS₂) (5.0 eq) dropwise at room temperature.

    • Self-Validation Check: Over 2 to 4 hours, the solution will change color, and a thick precipitate (the dithiocarbamate salt) will form. The presence of this suspension is your visual confirmation that the weakly nucleophilic amine has successfully reacted.

  • Desulfurization: Rapidly add an aqueous solution of FeCl₃·6H₂O (2.0 eq in 15 mL water) directly to the well-suspended dithiocarbamate salt.

    • Self-Validation Check: The reaction mixture will immediately turn dark brown or black. This color change is the physical manifestation of iron sulfides (FeS) precipitating as the desulfurization cascade triggers.

  • Isolation: Stir for 1 hour. Separate the aqueous layer and extract with EtOAc (2 × 10 mL). Wash the combined organics with water, dry over MgSO₄, and concentrate.

    • Self-Validation Check: The final product will have a distinct, pungent, mustard-like odor characteristic of pure isothiocyanates, easily distinguishable from the starting amine.

References
  • GLUCOKINASE ACTIVATORS - European Patent Office - EP 1986645 B1 Source: European Patent Office / Google Patents URL
  • Source: Molecules (PMC / NIH)
  • Synthesis of Isothiocyanates: An Update Source: PMC - NIH URL

Sources

Optimization

Technical Support Center: Troubleshooting CAS 945988-81-8 Amination Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with CAS 945988-81-8 (2-Chloro-3-iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with CAS 945988-81-8 (2-Chloro-3-isothiocyanato-6-methylpyridine) .

While isothiocyanates are generally robust electrophiles, the unique stereoelectronic environment of this specific pyridine derivative often leads to stalled reactions, unexpected byproducts, or apparent "low reactivity." This guide synthesizes field-proven methodologies, thermodynamic principles, and authoritative literature to help you optimize your amination workflows.

Diagnostic Workflow

Before adjusting your reaction conditions, it is critical to identify why the reactivity appears low. The apparent failure of an amination reaction with CAS 945988-81-8 typically falls into one of three mechanistic traps: steric blockade, moisture-driven hydrolysis, or spontaneous downstream cyclization.

DiagnosticFlow Start Low Reactivity of CAS 945988-81-8 CheckLCMS Check LC-MS Profile of Crude Start->CheckLCMS Unreacted Unreacted Starting Material Dominates CheckLCMS->Unreacted Hydrolysis Major Peak at m/z 143 (Primary Amine) CheckLCMS->Hydrolysis Cyclized Peak at[M-HCl] (Thiazolopyridine) CheckLCMS->Cyclized Sterics Diagnosis: Steric Hindrance or Weak Nucleophile Unreacted->Sterics Moisture Diagnosis: Moisture Contamination (Hydrolysis) Hydrolysis->Moisture Spontaneous Diagnosis: Spontaneous Intramolecular Cyclization Cyclized->Spontaneous

Fig 1. LC-MS driven diagnostic decision tree for CAS 945988-81-8 amination.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My amination reaction is stalling at 30-40% conversion, and LC-MS shows mostly unreacted isothiocyanate. Why is it so unreactive?

A: The issue is primarily steric, compounded by the trajectory required for nucleophilic attack. The isothiocyanate carbon is sp -hybridized (linear). For an amine to attack, it must approach at an angle of roughly 107° relative to the C=S bond. In CAS 945988-81-8, the bulky chloro group at the 2-position creates a severe steric wall directly adjacent to the reaction center[1]. If you are using a secondary amine or an ortho-substituted aniline, the steric clash significantly increases the activation energy ( ΔG‡ ).

  • Solution: Switch to a highly polar aprotic solvent (e.g., DMF or NMP) to stabilize the charge-separated transition state, and elevate the temperature to 80 °C. The use of a non-nucleophilic base like DIPEA (1.5 eq) can also help deprotonate the zwitterionic intermediate faster, driving the equilibrium forward.

Q2: I am observing a massive byproduct peak at m/z 143 [M+H]+. Where is my isothiocyanate going?

A: Your electrophile is being destroyed by moisture. An m/z of 143 corresponds to 3-amino-2-chloro-6-methylpyridine (CAS 39745-40-9). Isothiocyanates react with water to form unstable carbamic acid derivatives, which rapidly decarboxylate (releasing COS or CO 2​ and H 2​ S) to yield the corresponding primary amine [2].

  • Solution: Ensure your amine free-base is rigorously dried. If your amine is supplied as a hydrochloride salt, the hygroscopic nature of the salt may be introducing water. Dry your solvents over 3Å molecular sieves and run the reaction under an inert argon atmosphere.

Q3: My target is the acyclic thiourea, but LC-MS shows a mass that is 36 Da lower than expected. What happened?

A: You have inadvertently synthesized a thiazolo[5,4-b]pyridine ring. The acyclic thiourea formed from CAS 945988-81-8 contains a nucleophilic sulfur atom in close proximity to the electrophilic 2-chloro position of the pyridine ring. Under thermal stress (>60 °C) or in the presence of base, the sulfur displaces the chloride via an intramolecular SN​Ar reaction, expelling HCl (36.5 Da) [3].

  • Solution: If the acyclic thiourea is your final target, you must strictly control the temperature (keep below 40 °C) and use a milder solvent like DCM or THF. If the cyclized thiazolopyridine is your actual goal, see Protocol B below to drive this tandem reaction to completion.

Mechanistic Pathway: Amination vs. Cyclization

Understanding the bifurcation between the acyclic thiourea and the cyclized thiazole is critical for controlling your product distribution.

Mechanism ITC CAS 945988-81-8 (Isothiocyanate) Thiourea Acyclic Thiourea (Kinetic Product) ITC->Thiourea Nucleophilic Attack (< 40 °C, DCM) Amine R-NH2 (Amine) Amine->Thiourea Thiazole Thiazolo[5,4-b]pyridine (Thermodynamic Product) Thiourea->Thiazole Intramolecular S_NAr (-HCl, > 80 °C, DMF)

Fig 2. Reaction pathway showing the kinetic thiourea product and thermodynamic cyclized product.

Quantitative Reaction Matrix

Use this data table to select the appropriate conditions based on your amine's nucleophilicity and your target molecule.

Target ProductAmine TypeSolventTemp (°C)AdditiveExpected Yield
Acyclic Thiourea Aliphatic (Primary)DCM or THF20 - 25None> 85%
Acyclic Thiourea Aliphatic (Secondary)THF40DIPEA (1.2 eq)60 - 75%
Acyclic Thiourea Aromatic (Anilines)DMF50None40 - 60% (Risk of cyclization)
Thiazolopyridine Aromatic (Weak Nu)DMF80 - 120None / K 2​ CO 3​ > 80% (Tandem reaction)

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure the causality of the reaction is tracked and validated at every step.

Protocol A: Synthesis of Acyclic Thiourea (Kinetic Control)

Use this protocol for highly nucleophilic aliphatic amines where cyclization is not desired.

  • Preparation: Dissolve CAS 945988-81-8 (1.0 mmol, 184.6 mg) in anhydrous DCM (5.0 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Dissolve your primary aliphatic amine (1.05 mmol) in anhydrous DCM (2.0 mL). Add this solution dropwise over 10 minutes to control the exotherm and prevent localized heating (which triggers cyclization).

  • Propagation: Remove the ice bath and allow the reaction to stir at 20–25 °C for 2 hours.

  • Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS. You should observe the [M+H]+ corresponding to the exact mass of the thiourea adduct. The peak at m/z 185 (starting material) should be <5%.

  • Workup: Wash the organic layer with 0.1 M HCl (5 mL) to remove unreacted trace amine, followed by brine (5 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (bath temp < 30 °C).

Protocol B: Tandem Amination-Cyclization to Thiazolo[5,4-b]pyridine

Use this protocol for weakly nucleophilic amines (e.g., aminopyridines, anilines) where the target is the cyclized fused-ring system. This protocol is adapted from established glucokinase activator syntheses [3].

  • Preparation: In a dry pressure-vial, combine CAS 945988-81-8 (1.0 mmol, 184.6 mg) and the aromatic amine (1.0 mmol).

  • Solvation: Add anhydrous DMF (4.0 mL). DMF is critical here as its high dielectric constant stabilizes the polar transition state of both the initial amination and the subsequent SN​Ar cyclization.

  • Thermal Activation: Seal the vial and heat to 80 °C for 3 hours.

  • Validation Checkpoint 1: LC-MS analysis at this stage will typically show a mixture of the acyclic thiourea intermediate and the cyclized product.

  • Thermodynamic Push: Elevate the temperature to 120 °C and stir overnight (12–16 hours) to drive the intramolecular displacement of the chloride.

  • Validation Checkpoint 2: LC-MS should now show complete disappearance of the thiourea mass, replaced entirely by the [M-HCl] mass of the thiazolopyridine.

  • Workup: Cool to room temperature. Partition the mixture between Ethyl Acetate (20 mL) and 2N NaOH (10 mL) to neutralize the generated HCl and remove DMF. Wash the organic layer with water (3 x 10 mL) and brine, dry over Na 2​ SO 4​ , and concentrate.

References

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 2012, 8, 54-60. Discusses the stability and hydrolysis pathways of electron-deficient isothiocyanates. URL:[Link]

  • Glucokinase Activators. World Intellectual Property Organization Patent WO2007089512A1. Provides the foundational methodology for reacting 2-chloro-3-isothiocyanato-6-methylpyridine with weak amines at elevated temperatures to yield 5-methylthiazolo[5,4-b]pyridin-2-amines.
Troubleshooting

Technical Support Center: Troubleshooting Chloro-Isothiocyanato-Pyridine Syntheses

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of chloro-pyridyl isoth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of chloro-pyridyl isothiocyanates (e.g., 2-chloro-5-isothiocyanatopyridine). This class of compounds is notoriously difficult to synthesize cleanly due to the severe electron-deficient nature of the pyridine ring, which often leads to complex mixtures of unreacted starting materials, ureas, and symmetrical thioureas.

This guide will deconstruct the causality behind these side reactions and provide a field-proven, self-validating protocol to achieve high-purity yields.

Mechanistic Overview: The Causality of Side Product Formation

To troubleshoot this reaction, we must first understand the kinetics of the reagents involved. The pyridine ring, exacerbated by the electron-withdrawing chlorine atom, severely reduces the nucleophilicity of the exocyclic amine.

When using traditional "thiocarbonyl transfer" reagents like 1,1'-thiocarbonyldiimidazole (TCDI) or thiophosgene, the initial nucleophilic attack by the chloro-aminopyridine is sluggish[3]. Consequently, newly formed, highly electrophilic isothiocyanate molecules coexist in the reaction mixture with unreacted chloro-aminopyridines. Because the isothiocyanate is often more electrophilic than the starting thiocarbonyl reagent, the remaining amine attacks the isothiocyanate, leading to the rapid formation of symmetrical thiourea side products [4]. Additionally, ambient moisture can hydrolyze the highly reactive intermediates into ureas.

ReactionPathway A Chloro-aminopyridine C Intermediate (Dithiocarbamate) A->C + Base B Thiocarbonyl Source (e.g., CS2, TCDI) B->C D Chloro-pyridyl Isothiocyanate C->D Desulfurization F Urea / Degradation (Side Product) C->F + H2O (Hydrolysis) E Symmetrical Thiourea (Side Product) D->E + Unreacted Amine

Mechanistic pathways showing target isothiocyanate vs. thiourea and urea side product formation.

Frequently Asked Questions (FAQs)

Q: Why am I getting massive amounts of symmetrical thiourea instead of the isothiocyanate when using TCDI? A: TCDI requires the amine to attack the thiocarbonyl carbon, displacing imidazole. For electron-deficient chloro-aminopyridines, this first step is slow. Solution: Switch to a two-step "dithiocarbamate salt" protocol. By fully converting the amine to a dithiocarbamate salt using carbon disulfide ( CS2​ ) and a strong base before adding a desulfurizing agent, you physically eliminate free amine from the system, shutting down the thiourea pathway [1].

Q: Can I use thiophosgene to force the reaction to completion? A: While thiophosgene is highly electrophilic, it generates HCl as a byproduct. This acid protonates the already weakly nucleophilic chloro-aminopyridine, halting the reaction and promoting degradation. If thiophosgene must be used, a biphasic system (e.g., CH2​Cl2​ /aq. NaHCO3​ ) is required to scavenge the acid immediately, though this introduces water, risking urea formation.

Q: What is the best desulfurizing agent for the dithiocarbamate method? A: For electron-deficient pyridines, aqueous Iron(III) chloride ( FeCl3​ ) [1] or Sodium persulfate ( Na2​S2​O8​ ) [2] have proven superior. They facilitate rapid desulfurization without generating nucleophilic byproducts that could attack the newly formed isothiocyanate.

Troubleshooting Guide: Symptom to Solution

Troubleshooting Start High Side Product Yield? Q1 Identify Major Impurity Start->Q1 Thiourea Thiourea Q1->Thiourea Urea Urea / Hydrolysis Q1->Urea Sol1 Use One-Pot Dithiocarbamate Ensure 100% Amine Conversion Thiourea->Sol1 Sol2 Strict Anhydrous Conditions (Dry Solvents/Argon) Urea->Sol2

Diagnostic workflow for identifying and resolving major side products in isothiocyanate synthesis.

  • Symptom: High levels of symmetrical thiourea (detected via LC-MS or NMR).

    • Root Cause: Free amine reacting with the product [4].

    • Corrective Action: Ensure 100% conversion of the amine to the dithiocarbamate intermediate before adding the desulfurization agent. Use a stronger base (DABCO or NaH instead of Et3​N ) to drive dithiocarbamate formation [1].

  • Symptom: Urea formation or unreacted starting material with a degraded baseline.

    • Root Cause: Moisture in the system hydrolyzing the thiocarbonyl transfer reagent or the isothiocyanate.

    • Corrective Action: Rigorously dry all solvents. Flame-dry glassware. If using TCDI, ensure it is stored under argon, as it is highly hygroscopic [3].

  • Symptom: Low yield despite complete consumption of starting material.

    • Root Cause: Polymerization or dimerization of the isothiocyanate.

    • Corrective Action: Isothiocyanates, especially electron-deficient pyridyl ones, are unstable. Do not heat the reaction above room temperature during desulfurization. Purify immediately via flash chromatography.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the impact of different synthetic strategies on the yield and side product profile of chloro-pyridyl isothiocyanates.

Table 1: Comparison of Synthetic Strategies for Chloro-Pyridyl Isothiocyanates

Method / ReagentsBaseMajor Side ProductTypical YieldNotes on Causality
TCDI (1.2 eq) None / Et3​N Symmetrical Thiourea (30-50%)20-40%Slow initial attack leaves free amine; high thiourea formation [3].
Thiophosgene CaCO3​ / WaterUrea / Unreacted Amine40-55%Heterogeneous mixture; HCl byproducts protonate the amine.
CS2​ + Boc2​O DMAP (cat.)Thiourea (10-20%)60-70%DMAP accelerates desulfurization, but Boc2​O can be sluggish with pyridines.
CS2​ + FeCl3​ (aq) DABCO or NaH Minimal (<5%) 80-92% Complete amine consumption prior to rapid FeCl3​ desulfurization [1].
Self-Validating Experimental Protocol

Optimized Synthesis of 2-Chloro-5-isothiocyanatopyridine via One-Pot Dithiocarbamate Method

This protocol is designed to physically separate the amine-consumption phase from the isothiocyanate-generation phase, structurally preventing thiourea formation.

Phase 1: Complete Dithiocarbamate Formation

  • Preparation: In a flame-dried 100 mL round-bottom flask purged with argon, dissolve 2-amino-5-chloropyridine (10.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add DABCO (1,4-diazabicyclo[2.2.2]octane) (22.0 mmol, 2.2 eq). Stir for 10 minutes at room temperature.

    • Causality: DABCO is a strong, non-nucleophilic base that deprotonates the poorly nucleophilic amine without competing for the electrophile [1].

  • Thiocarbonylation: Cool the mixture to 0 °C using an ice bath. Add Carbon Disulfide ( CS2​ ) (50.0 mmol, 5.0 eq) dropwise over 15 minutes.

  • Validation Check 1: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 3:1). Do not proceed to Phase 2 until the starting amine is completely consumed. The mixture should turn into a thick, colored suspension (the dithiocarbamate salt).

Phase 2: Desulfurization 5. Reagent Addition: Cool the reaction mixture back to 0 °C. Add an aqueous solution of Iron(III) chloride hexahydrate ( FeCl3​⋅6H2​O ) (11.0 mmol in 10 mL distilled water) dropwise. 6. Reaction: Stir at room temperature for 1 hour.

  • Causality: FeCl3​ acts as a mild, highly effective desulfurizing agent, stripping sulfur to form the isothiocyanate without generating nucleophilic species [1].
  • Validation Check 2: The reaction mixture will turn dark, and sulfur precipitation may be observed. TLC should show the appearance of a new, less polar spot (the isothiocyanate) and the complete disappearance of the baseline dithiocarbamate salt.
  • Workup: Dilute the mixture with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.
  • Purification: Purify rapidly via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure 2-chloro-5-isothiocyanatopyridine. Store at -20 °C under argon to prevent dimerization.
References
  • Source: nih.
  • Source: rsc.
  • Phenethylthiazolylthiourea (PETT) Compounds as a New Class of HIV-1 Reverse Transcriptase Inhibitors. 2.
  • Source: benchchem.
Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-3-isothiocyanato-6-methylpyridine Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly hindered heterocyclic building blocks. 2-Chloro-3-isothiocyanato-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly hindered heterocyclic building blocks. 2-Chloro-3-isothiocyanato-6-methylpyridine presents a notorious synthetic challenge.

While the pyridine ring exerts an electron-withdrawing effect that theoretically increases the electrophilicity of the isothiocyanate (-N=C=S) group[1], this electronic advantage is completely nullified by severe steric clash. The bulky chloro group at the ortho position (position 2) acts as a physical barricade, blocking the optimal Bürgi-Dunitz approach trajectory for incoming nucleophiles (amines, alcohols, or thiols). Standard room-temperature protocols often result in unreacted starting material or trace yields.

This guide provides field-proven, mechanistically grounded solutions to overcome these kinetic barriers through advanced catalysis, thermodynamic control, and optimized solvent environments.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the following logical workflow to identify the specific kinetic bottleneck in your reaction system.

Workflow A Reaction Yield < 10% Steric Hindrance Suspected B Assess Nucleophile Steric Bulk & pKa A->B C Primary/Small Amine B->C D Secondary/Bulky Amine B->D E Add DMAP (10-20 mol%) Nucleophilic Catalysis C->E F Microwave Irradiation (100-120°C, DMF/DMSO) D->F G Successful Thiourea/ Thiocarbamate Formation E->G F->E If yield remains low F->G

Troubleshooting workflow for sterically hindered isothiocyanate reactions.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does the ortho-chloro group completely halt my room-temperature reactions?

A1: It is a matter of activation energy ( ΔG‡ ). The chlorine atom has a large van der Waals radius (~1.75 Å), creating a dense electron cloud immediately adjacent to the electrophilic carbon of the isothiocyanate. When a nucleophile attempts to attack, the steric repulsion drastically raises the energy of the transition state. Standard room-temperature conditions in non-polar solvents (like Dichloromethane) lack the thermal energy required to force the molecules over this kinetic barrier[1].

Q2: How can I thermodynamically and kinetically force the formation of the thiourea?

A2: You must alter both the thermal energy input and the transition-state stabilization.

  • Solvent Switch: Move from non-polar solvents to polar aprotic solvents like DMF or DMSO. These solvents stabilize the charge-separated transition state that occurs during nucleophilic attack, lowering the activation energy[2].

  • Thermal Energy: Utilize [2]. Microwave irradiation provides rapid, uniform volumetric heating (often 80–120 °C) that easily surmounts the steric activation barrier without the prolonged conventional heating times that lead to substrate decomposition[3][4].

Q3: My nucleophile is a bulky secondary amine. Heating alone isn't working. What catalytic strategies are available?

A3: Employ nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) . DMAP is small and highly nucleophilic; it can bypass the steric bulk of the ortho-chloro group to attack the isothiocyanate, forming a highly reactive, charged intermediate. This intermediate is significantly more electrophilic than the neutral starting material, effectively "pulling" the sluggish bulky amine into the reaction[5][6].

Mechanism ITC 2-Chloro-3-isothiocyanato- 6-methylpyridine Int Highly Electrophilic Intermediate ITC->Int + DMAP DMAP DMAP Catalyst Prod Thiourea Product Int->Prod + Amine Amine Incoming Amine (Nucleophile) Prod->DMAP Regeneration

DMAP-catalyzed nucleophilic activation of hindered isothiocyanates.
Q4: I am observing desulfurization (urea formation) instead of thiourea. How do I prevent this?

A4: Desulfurization is a common side reaction when hindered thioureas are exposed to adventitious moisture, oxygen, or prolonged heating, often proceeding via a photooxidative or hydrolytic pathway[7]. To prevent this:

  • Ensure strictly anhydrous conditions (dry solvents, inert Argon/Nitrogen atmosphere).

  • Limit reaction times by using microwave acceleration rather than overnight refluxing.

  • Exclude light if photooxidative self-desulfurization is suspected[7].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the expected outcomes when reacting 2-Chloro-3-isothiocyanato-6-methylpyridine with a moderately hindered secondary amine under various conditions, demonstrating the necessity of optimized parameters.

SolventTemperatureCatalyst / AdditiveHeating MethodExpected YieldPrimary Failure Mode
Dichloromethane (DCM)25 °CNoneConventional< 5% Insufficient thermal energy to overcome steric clash.
Toluene110 °C (Reflux)NoneConventional25 - 35% Prolonged heating leads to thermal decomposition.
Dimethylformamide (DMF)80 °CNoneConventional40 - 55% Sluggish kinetics; incomplete conversion[3].
DMF (Anhydrous) 100 °C DMAP (20 mol%) Microwave (30 min) > 85% Optimal: Catalytic activation + rapid thermal input.

Self-Validating Experimental Protocol

To ensure a high-yielding reaction, follow this step-by-step methodology for Microwave-Assisted, DMAP-Catalyzed Thiourea Synthesis . This protocol includes built-in validation checks to verify success at each stage.

Reagents Required:

  • 2-Chloro-3-isothiocyanato-6-methylpyridine (1.0 eq)

  • Amine Nucleophile (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation & Baseline Check: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve 2-Chloro-3-isothiocyanato-6-methylpyridine (1.0 eq) in anhydrous DMF under an Argon atmosphere.

    • Validation Check: Spot the mixture on a TLC plate (Hexanes/EtOAc). The starting isothiocyanate should appear as a distinct, UV-active spot.

  • Catalyst & Nucleophile Addition: Add DMAP (0.2 eq) followed by the amine nucleophile (1.2 eq). Seal the microwave vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 30 minutes. Ensure the system is set to monitor pressure to prevent solvent boiling.

  • Reaction Quenching & Extraction: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash three times with a 5% aqueous LiCl solution (to remove DMF) and once with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • LC-MS Validation (Critical Step): Analyze the crude residue via LC-MS.

    • Validation Check: You must observe the exact mass corresponding to [M+H]+ of the desired thiourea. If you observe a mass of [M−32]+ , desulfurization has occurred, indicating moisture contamination during Step 1 or 2.

References

  • WO2007089512A1 - Glucokinase activators (Demonstrates high-temperature DMF protocols for ortho-chloro pyridine isothiocyanate reactions). Google Patents.

  • Mechanochemical synthesis of thioureas, ureas and guanidines (Highlights the use of microwave irradiation to overcome steric hindrance in thiourea synthesis). Beilstein Journal of Organic Chemistry.

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent (Discusses the impact of steric hindrance on isothiocyanate reactivity and yield). Molecules (MDPI).

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles (Validates the use of DMAP in DMF for driving hindered thiourea formations). Pharmaceuticals (PMC).

  • A Fibrosis-Targeting T1 MRI Contrast Agent Synthesized via Photooxidative Self-Desulfurization of Porphyrin Thiourea (Details the mechanisms of unwanted desulfurization side-reactions in thioureas). ACS Sensors.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-Chloro-3-isothiocyanato-6-methylpyridine Purity Analysis: A Comparative Guide

As drug development pipelines increasingly rely on complex, multi-functional intermediates, analytical scientists face the dual challenge of compound instability and adverse stationary-phase interactions. 2-Chloro-3-isot...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, multi-functional intermediates, analytical scientists face the dual challenge of compound instability and adverse stationary-phase interactions. 2-Chloro-3-isothiocyanato-6-methylpyridine is a prime example of this complexity. It combines a basic pyridine ring with a highly electrophilic isothiocyanate (-NCS) group, making its purity analysis notoriously difficult using conventional reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides an objective, data-driven comparison of column chemistries for this analyte, explains the mechanistic causality behind experimental choices, and outlines a self-validating,1 compliant methodology for robust purity analysis[1].

Mechanistic Insight: The Analytical Challenge

To design a robust method, we must first understand why standard approaches fail. The molecular structure of 2-Chloro-3-isothiocyanato-6-methylpyridine presents two distinct chromatographic liabilities:

  • Pyridine Basicity (Peak Tailing): The basic nitrogen in the pyridine ring strongly interacts with unreacted, acidic silanol groups (Si-OH) on standard silica-based stationary phases. This secondary ion-exchange mechanism causes severe peak tailing, which obscures closely eluting impurities and compromises quantitative accuracy[2].

  • Isothiocyanate Reactivity (On-Column Degradation): The -NCS group is highly susceptible to nucleophilic attack by water or alcohols (like methanol). Prolonged residence times in aqueous mobile phases during standard LC runs lead to solvolysis, generating artificial degradation products (e.g., thiocarbamates or amines) that manifest as false impurities[3].

The Solution: Transitioning from a Standard Fully Porous C18 column to a Polar-Embedded Superficially Porous Particle (SPP) C18 column . The polar-embedded group (typically an amide) creates a virtual hydration layer that shields residual silanols from the pyridine nitrogen. Simultaneously, the SPP architecture enables ultra-fast mass transfer, drastically reducing the run time and minimizing the analyte's exposure to the aqueous mobile phase.

G cluster_challenges Inherent Molecular Challenges cluster_solutions Optimized Analytical Strategy Analyte 2-Chloro-3-isothiocyanato- 6-methylpyridine Pyridine Pyridine Nitrogen (Interacts with Silanols) Analyte->Pyridine ITC Isothiocyanate Group (Prone to Solvolysis) Analyte->ITC PolarSPP Polar-Embedded SPP C18 (Shields Acidic Sites) Pyridine->PolarSPP mitigated by RapidLC Rapid Gradient & Low pH (Minimizes Hydrolysis) ITC->RapidLC mitigated by Result High-Fidelity Purity Analysis (As < 1.1, No Artifacts) PolarSPP->Result RapidLC->Result

Caption: Mechanistic mitigation of pyridine tailing and isothiocyanate degradation via optimized HPLC.

Comparative Performance Data

To objectively validate the optimized strategy, an experimental comparison was conducted between a traditional methodology and our optimized approach.

Experimental Conditions: Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7); Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Chromatographic ParameterAlternative A: Standard Fully Porous C18 (5 µm)Optimized Product: Polar-Embedded SPP C18 (2.7 µm)Impact on Purity Analysis
Retention Time (tR) 18.5 min3.2 minFaster elution prevents on-column ITC solvolysis.
Tailing Factor (As) 2.65 (Severe Tailing)1.08 (Highly Symmetrical)Ensures accurate integration of low-level impurities.
Theoretical Plates (N) 8,20024,500Superior resolution of closely eluting structural isomers.
On-Column Artifacts 2.1% (False impurities)< 0.05% (Undetectable)Eliminates false-positive reporting of degradation products.

Data Interpretation: The standard C18 column fails on two fronts. The severe tailing (As = 2.65) masks closely eluting impurities, while the 18.5-minute run time allows the isothiocyanate to react with the aqueous mobile phase, generating 2.1% of artificial impurities[2][3]. The Polar-Embedded SPP column resolves both issues simultaneously.

ICH Q2(R2) Compliant Validation Workflow

Any method used for release testing must be validated according to1[1]. The following workflow ensures the method is fit-for-purpose throughout its lifecycle.

Validation SST System Suitability (Self-Validation) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (0.05% to 120%) Spec->Lin AccPre Accuracy & Precision (Recovery & RSD) Lin->AccPre Rob Robustness (Varied Parameters) AccPre->Rob

Caption: Sequential workflow for analytical procedure validation per ICH Q2(R2) guidelines.

Step-by-Step Self-Validating Methodology

This protocol incorporates a self-validating System Suitability Test (SST) . The sequence is designed to automatically halt if the SST criteria are not met, ensuring absolute data trustworthiness.

Reagents & Materials
  • Column: Polar-Embedded SPP C18, 50 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 100% Anhydrous Acetonitrile. (Crucial Causality: Using water or methanol as a diluent will cause pre-injection degradation of the isothiocyanate. Anhydrous acetonitrile preserves analyte integrity).

Sample Preparation
  • Standard Preparation: Accurately weigh 10.0 mg of 2-Chloro-3-isothiocyanato-6-methylpyridine reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 8 mL of Anhydrous Acetonitrile. Sonicate for 2 minutes at room temperature (avoid heating).

  • Volume Adjustment: Make up to the mark with Anhydrous Acetonitrile to yield a 1.0 mg/mL solution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Chromatographic Conditions
  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 4.0 min: 10% → 90% B

    • 4.0 - 5.0 min: 90% B

    • 5.0 - 5.1 min: 90% → 10% B

    • 5.1 - 7.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35°C (Maintained slightly above ambient to ensure retention time reproducibility without accelerating thermal degradation).

  • Detection: UV at 254 nm.

  • Injection Volume: 2.0 µL.

Self-Validating Execution (SST Criteria)

Before analyzing unknown samples, inject the SST solution (containing the API and a known spiked impurity, e.g., 2-chloro-6-methylpyridin-3-amine) six times.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between API and impurity > 2.0.

    • Tailing Factor ( As​ ) for the API peak ≤ 1.2.

    • Relative Standard Deviation (RSD) of API peak area ≤ 1.0%.

  • Logic: If As​ > 1.2, it indicates column degradation or silanol exposure. If RSD > 1.0%, it indicates potential on-column degradation or injector issues. The sequence must not proceed unless these criteria are met.

References

[1] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Source: ich.org. URL:[Link]

[3] National Center for Biotechnology Information (PubMed). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Source: nih.gov. URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Chloro-3-isothiocyanato-6-methylpyridine vs. Phenyl Isothiocyanate (PITC)

As a Senior Application Scientist, I frequently guide drug development teams and analytical chemists in selecting the appropriate heterocumulene for their specific synthetic or analytical workflows. Isothiocyanates are i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams and analytical chemists in selecting the appropriate heterocumulene for their specific synthetic or analytical workflows. Isothiocyanates are indispensable electrophiles, but their behavior varies wildly depending on their aromatic substituents.

This guide provides an objective, data-backed comparison between the classic analytical reagent phenyl isothiocyanate (PITC) and the highly functionalized building block 2-chloro-3-isothiocyanato-6-methylpyridine . We will dissect their electronic properties, steric profiles, and practical applications in modern laboratory settings.

Mechanistic Reactivity Profiling: Electronic and Steric Causality

Phenyl Isothiocyanate (PITC): The Prototypical Electrophile PITC is the gold standard for N-terminal amino acid sequencing, famously known as Edman's reagent[1]. The phenyl ring exerts a moderate electron-withdrawing effect via resonance, which activates the isothiocyanate carbon (-N=C=S) toward nucleophilic attack by primary and secondary amines[2]. Because the phenyl ring lacks strong inductive withdrawing groups, the resulting phenylthiocarbamoyl (PTC) derivative is highly stable under mildly alkaline conditions. This stability is crucial, as it allows for controlled, stepwise degradation only when the system is subsequently exposed to anhydrous acid[3].

2-Chloro-3-isothiocyanato-6-methylpyridine: The Bifunctional Dynamo In contrast, 2-chloro-3-isothiocyanato-6-methylpyridine is engineered for complex heterocyclic synthesis, particularly in the development of pharmaceutical agents like glucokinase activators[4]. The reactivity of this molecule is governed by two critical structural features:

  • Electronic Hyper-Activation : The pyridine nitrogen is highly electronegative. Through combined inductive and mesomeric electron-withdrawing effects, it significantly depletes electron density from the isothiocyanate carbon[5]. This makes the -NCS group far more electrophilic than that of PITC, accelerating the initial nucleophilic addition of amines.

  • Ortho-Halogen Leaving Group : The chlorine atom at the 2-position introduces moderate steric hindrance, but more importantly, it serves as a built-in leaving group. Following the initial formation of a pyridylthiourea intermediate, the molecule is primed for an intramolecular SN​Ar (nucleophilic aromatic substitution) reaction. The sulfur atom of the thiourea attacks the 2-position of the pyridine ring, displacing the chloride ion to form a fused thiazolo[5,4-b]pyridine ring system[6]. PITC inherently lacks this bifunctional capacity.

Quantitative & Qualitative Data Comparison

To aid in reagent selection, the following table summarizes the comparative performance metrics and physicochemical properties of both reagents:

Property / MetricPhenyl Isothiocyanate (PITC)2-Chloro-3-isothiocyanato-6-methylpyridine
Electrophilicity of -NCS Moderate (Resonance stabilized)High (Inductive & mesomeric withdrawal by Py)
Primary Nucleophile Primary amines (N-terminus)Primary/Secondary arylamines
Steric Hindrance Low (Unsubstituted phenyl ring)Moderate (Ortho-chloro group)
Reaction Pathway Addition Cleavage (Edman)Addition Intramolecular Cyclization
Typical Reaction Temp Room Temp to 45°C80°C (Addition) 120°C (Cyclization)
Primary Application Protein Sequencing, DerivatizationHeterocyclic Drug Synthesis (e.g., GK Activators)
Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. The success of each workflow is confirmed by the specific structural transformations inherent to the reagents.

Protocol A: N-Terminal Derivatization using PITC (Edman Coupling)

Causality: PITC requires mildly alkaline conditions to ensure the target amine is deprotonated (nucleophilic). The stability of the intermediate prevents premature degradation[7].

  • Preparation : Dissolve the peptide sample (10-100 pmol) in a coupling buffer consisting of pyridine/water (1:1 v/v) to maintain a pH of ~8.0[8].

  • Coupling : Add a 5% solution of PITC in heptane. Incubate the biphasic mixture at 45°C for 30 minutes. The PITC will react with the free N-terminal amine to form a phenylthiocarbamoyl (PTC) peptide.

  • Extraction : Wash the reaction mixture with ethyl acetate to remove unreacted PITC and byproducts.

  • Cleavage (Self-Validation) : Treat the dried PTC-peptide with anhydrous trifluoroacetic acid (TFA). The cleavage of the N-terminal residue into an anilinothiazolinone (ATZ) derivative, followed by conversion to a stable phenylthiohydantoin (PTH) amino acid, validates the reaction via distinct chromatographic shifts[3].

Protocol B: Tandem Thiourea Formation & Cyclization using 2-Chloro-3-isothiocyanato-6-methylpyridine

Causality: The initial addition requires moderate heat (80°C) to overcome the steric hindrance of the ortho-chloro group. The subsequent cyclization requires higher thermal energy (120°C) to drive the SN​Ar displacement of the chloride by the thiourea sulfur[4].

  • Addition Phase : In a dry reaction vessel, combine 2-chloro-3-isothiocyanato-6-methylpyridine (0.450 mmol) and the target amine (e.g., an arylamine, 0.450 mmol) in 2 mL of anhydrous N,N-dimethylformamide (DMF)[6].

  • Intermediate Formation : Stir the mixture at 80°C for 3 hours to form the pyridylthiourea intermediate.

  • Cyclization Phase : Elevate the temperature to 120°C and stir overnight. The thermal energy drives the intramolecular displacement of the chlorine atom by the sulfur nucleophile.

  • Workup & Validation : Cool the reaction, partition between ethyl acetate and 2N NaOH. Wash the organic layer with brine, dry, and concentrate. Self-Validation: Analyze via LC-MS. The successful reaction is validated by the expected mass of the fused thiazolo[5,4-b]pyridine product and the complete disappearance of the characteristic chlorine isotope pattern (M / M+2) present in the starting material.

Visualizing Divergent Reaction Pathways

The following diagram maps the distinct logical and chemical pathways dictated by the structural differences of these two isothiocyanates.

ReactivityComparison PITC Phenyl Isothiocyanate (PITC) Thiourea1 PTC-Peptide (Stable Intermediate) PITC->Thiourea1 Mild Alkaline Addition (45°C) Amine1 Primary Amine (Peptide N-terminus) Amine1->Thiourea1 Edman Edman Cleavage (PTH-Amino Acid + Shortened Peptide) Thiourea1->Edman Anhydrous Acid (TFA) PyITC 2-Chloro-3-isothiocyanato- 6-methylpyridine Thiourea2 Pyridylthiourea (Reactive Intermediate) PyITC->Thiourea2 Heated Addition (DMF, 80°C) Amine2 Arylamine (Nucleophile) Amine2->Thiourea2 Cyclization Tandem Cyclization (Thiazolo[5,4-b]pyridine + HCl) Thiourea2->Cyclization Intramolecular S_NAr (DMF, 120°C)

Reaction pathways: PITC vs 2-Chloro-3-isothiocyanato-6-methylpyridine in amine derivatization.

References
  • Source: nih.
  • Title: 26.
  • Source: google.com (Google Patents)
  • Source: creative-proteomics.
  • Source: wikipedia.
  • Title: Phenyl Isothiocyanate Reactivity (Tandem Staudinger-aza-Wittig)
  • Source: benchchem.
  • Source: googleapis.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Chloro-3-isothiocyanato-6-methylpyridine Reaction Products

This guide provides an in-depth technical analysis of the spectroscopic validation of reaction products derived from 2-Chloro-3-isothiocyanato-6-methylpyridine. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic validation of reaction products derived from 2-Chloro-3-isothiocyanato-6-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to product characterization. We will explore the expected reaction pathways, detail the spectroscopic fingerprints of the resulting products, and compare this synthetic route to alternative methodologies, all supported by experimental data from peer-reviewed literature.

Introduction: The Synthetic Utility of 2-Chloro-3-isothiocyanato-6-methylpyridine

2-Chloro-3-isothiocyanato-6-methylpyridine is a versatile heterocyclic building block. Its synthetic utility stems from two key reactive sites: the electrophilic isothiocyanate group (-N=C=S) and the 2-chloro-substituted pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr). The isothiocyanate moiety readily reacts with primary and secondary amines to form N,N'-disubstituted thiourea intermediates.[1][2] These thioureas can then undergo intramolecular cyclization, facilitated by the adjacent chloro group, to yield fused heterocyclic systems, most notably 2-amino-5-methylthiazolo[5,4-b]pyridines. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to purine bioisosteres, leading to a wide range of biological activities.[3][4]

This guide will focus on the comprehensive spectroscopic validation of this two-step, one-pot reaction sequence, providing the necessary tools to unambiguously confirm the structures of both the thiourea intermediate and the final cyclized product.

The Reaction Pathway: From Isothiocyanate to Thiazolo[5,4-b]pyridine

The primary reaction of 2-Chloro-3-isothiocyanato-6-methylpyridine with a primary amine (R-NH₂) proceeds through a well-established mechanism. The nucleophilic amine attacks the central carbon of the isothiocyanate group, leading to the formation of a stable N-(2-chloro-6-methylpyridin-3-yl)-N'-(alkyl/aryl)thiourea intermediate. Subsequent heating, often in the presence of a base, promotes an intramolecular SNAr reaction. The thiourea sulfur atom acts as the nucleophile, displacing the chlorine atom at the C2 position of the pyridine ring to form the fused 2-(substituted-amino)-5-methylthiazolo[5,4-b]pyridine.

Reaction_Pathway reagent 2-Chloro-3-isothiocyanato- 6-methylpyridine intermediate N,N'-Disubstituted Thiourea Intermediate reagent->intermediate + amine Primary Amine (R-NH₂) amine->intermediate product 2-(Substituted-amino)-5-methyl- thiazolo[5,4-b]pyridine intermediate->product Intramolecular Cyclization heat Heat / Base heat->product

Caption: Reaction of 2-Chloro-3-isothiocyanato-6-methylpyridine with a primary amine.

Spectroscopic Validation of the Thiourea Intermediate

The initial product of the reaction is the N,N'-disubstituted thiourea. Its formation can be confirmed by a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum is the disappearance of the strong, broad isothiocyanate (-N=C=S) stretching band, typically observed between 2000-2200 cm⁻¹.[5] Concurrently, new absorption bands characteristic of the thiourea moiety will appear.

Functional GroupCharacteristic IR Absorption (cm⁻¹)Notes
N-H (stretch)3150-3400Often broad due to hydrogen bonding.
C=S (stretch)1100-1350The "thiourea band" can be complex.
C-N (stretch)1400-1600Multiple bands can be observed.

The presence of N-H stretching bands and the disappearance of the isothiocyanate peak are strong indicators of successful thiourea formation.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum of the thiourea intermediate will show distinct signals for the protons of both the pyridine and the newly introduced alkyl/aryl group. Key features to look for include:

  • Pyridine Protons: The aromatic protons on the pyridine ring will typically appear as doublets in the aromatic region (δ 7.0-8.5 ppm).

  • Methyl Protons: A singlet corresponding to the methyl group on the pyridine ring will be observed, typically around δ 2.3-2.6 ppm.

  • N-H Protons: Two broad singlets corresponding to the two N-H protons of the thiourea linkage will be present, often in the range of δ 9.0-12.0 ppm.[1][7] These peaks are typically exchangeable with D₂O.

  • R-group Protons: Signals corresponding to the protons of the R-group from the primary amine will be observed in their expected regions.

¹³C NMR Spectroscopy

The most diagnostic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S).

CarbonTypical Chemical Shift (ppm)Notes
C=S179-183A key indicator of thiourea formation.[1][7]
Pyridine Carbons110-160The number and splitting of signals will correspond to the substituted pyridine ring.
Methyl Carbon~20
R-group CarbonsVariesDependent on the structure of the R-group.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the thiourea intermediate. Electron impact (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺ or [M+H]⁺) should be clearly visible and correspond to the sum of the molecular weights of 2-chloro-3-isothiocyanato-6-methylpyridine and the primary amine.

Spectroscopic Validation of the Cyclized Product: 2-(Substituted-amino)-5-methylthiazolo[5,4-b]pyridine

Upon successful intramolecular cyclization, a new heterocyclic system is formed. The spectroscopic data will reflect this significant structural change.

Infrared (IR) Spectroscopy

The IR spectrum of the cyclized product will show the continued absence of the isothiocyanate band. The N-H stretching region may simplify depending on the final structure, and the fingerprint region will be distinct from that of the thiourea intermediate due to the new fused ring system. A characteristic C=N stretching vibration for the thiazole ring is expected around 1620-1680 cm⁻¹.[8]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides clear evidence of cyclization:

  • Pyridine Protons: The chemical shifts and coupling patterns of the pyridine protons will change due to the altered electronic environment of the fused ring system.

  • Methyl Protons: The methyl group singlet will remain, possibly with a slight shift.

  • N-H Protons: The number of N-H protons will depend on the R-group. For a simple alkyl or aryl amine, one N-H proton attached to the C2 position of the thiazole ring is expected, often as a broad singlet.

  • Thiazole Proton: A new singlet may appear in the aromatic region corresponding to the proton on the thiazole ring, if present.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a distinct set of signals for the new thiazolo[5,4-b]pyridine core.

CarbonTypical Chemical Shift (ppm)Notes
C2 (C=N)168-173The carbon atom of the thiazole ring attached to the amino group.[9]
C3a, C7a (bridgehead)130-155The carbons at the fusion of the two rings.
Pyridine Carbons115-150
Methyl Carbon~16
R-group CarbonsVaries

The disappearance of the C=S signal and the appearance of a new set of aromatic and heteroaromatic carbon signals are definitive proof of cyclization.

Mass Spectrometry (MS)

The mass spectrum of the final product will show a molecular ion peak corresponding to the molecular weight of the thiourea intermediate minus the mass of HCl, confirming the elimination of hydrogen chloride during the cyclization reaction. Fragmentation patterns can also provide structural information about the fused ring system.[10]

Comparison with Alternative Synthetic Methodologies

While the reaction of 2-chloro-3-isothiocyanato-6-methylpyridine with amines is a direct route to 2-aminothiazolo[5,4-b]pyridines, other synthetic strategies exist. A common alternative is the Hantzsch thiazole synthesis and its variations, or the reaction of a 2-chloro-3-aminopyridine derivative with a thiocarbonyl-containing compound.[11]

Alternatives cluster_0 Isothiocyanate Route cluster_1 Alternative Route (e.g., Hantzsch type) A1 2-Chloro-3-isothiocyanato- 6-methylpyridine A3 2-Aminothiazolo[5,4-b]pyridine A1->A3 A2 Primary Amine A2->A3 B1 2-Chloro-3-aminopyridine derivative B3 2-Aminothiazolo[5,4-b]pyridine B1->B3 B2 Thiocarbonyl compound (e.g., KSCN, thiourea) B2->B3

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Validation of Thiourea Conjugates Derived from 2-Chloro-3-isothiocyanato-6-methylpyridine

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison and best...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison and best practices for the Liquid Chromatography-Mass Spectrometry (LC-MS) validation of thiourea conjugates, with a particular focus on those synthesized from the versatile precursor, 2-Chloro-3-isothiocyanato-6-methylpyridine. While specific experimental data for this exact class of conjugates is not widely published, this guide synthesizes established principles from the analysis of analogous isothiocyanate and thiourea compounds to provide a comprehensive validation framework.

The inherent reactivity of the isothiocyanate (ITC) functional group presents a significant analytical challenge.[1][2] These electrophilic compounds readily form adducts with various biomolecules, making direct and reproducible quantification in complex matrices difficult. A common and effective strategy to overcome this is the derivatization of the ITC into a more stable thiourea conjugate.[3][4] This guide will delve into the critical aspects of validating an LC-MS method for these resulting thiourea conjugates, ensuring data integrity and regulatory compliance.

The Rationale Behind Derivatization: Taming the Reactivity of Isothiocyanates

Isothiocyanates are known for their high reactivity, particularly towards nucleophiles like thiols.[1] This reactivity, while beneficial for their biological activity, complicates their quantitative analysis. In biological matrices, ITCs can bind to proteins and other molecules, leading to underestimation of their true concentration. Derivatization to a stable thiourea provides a more consistent and reliable analytical target.

Caption: Derivatization of the reactive isothiocyanate to a stable thiourea conjugate.

Core Principles of LC-MS Method Validation

A robust LC-MS method validation should be conducted in line with international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7] The fundamental parameters to be assessed are outlined below.

Table 1: Key Validation Parameters for LC-MS Methods
Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity & Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.Correlation coefficient (r²) ≥ 0.99.
Sensitivity (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Analyte concentration should remain within ±15% of the initial concentration.
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting matrix components.The coefficient of variation of the matrix factor should be ≤15%.[8]

Experimental Workflow for LC-MS Validation

The following represents a typical, step-by-step workflow for the validation of an LC-MS method for thiourea conjugates.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis LC & MS Optimization LC & MS Optimization Sample Preparation Sample Preparation LC & MS Optimization->Sample Preparation Specificity Specificity Sample Preparation->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LLOQ LLOQ Accuracy & Precision->LLOQ Stability Stability LLOQ->Stability Matrix Effect Matrix Effect Stability->Matrix Effect Routine Analysis Routine Analysis Matrix Effect->Routine Analysis

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-3-isothiocyanato-6-methylpyridine

Advanced Laboratory Safety and Operational Guide: Handling 2-Chloro-3-isothiocyanato-6-methylpyridine As a highly reactive building block utilized in advanced drug development and synthetic chemistry, 2-Chloro-3-isothioc...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Guide: Handling 2-Chloro-3-isothiocyanato-6-methylpyridine

As a highly reactive building block utilized in advanced drug development and synthetic chemistry, 2-Chloro-3-isothiocyanato-6-methylpyridine (CAS: 945988-81-8) presents unique operational challenges[1]. While its isothiocyanate (-N=C=S) moiety makes it an exceptionally valuable electrophile for synthesizing heterocyclic compounds, this same reactivity makes it profoundly hazardous to biological systems[2].

This guide provides researchers and safety officers with field-proven, self-validating protocols for the safe handling, operation, and disposal of this compound.

Mechanistic Causality of Toxicity

To understand the strict Personal Protective Equipment (PPE) requirements, one must first understand the biochemical reactivity of the compound. Isothiocyanates are classified as reactive electrophilic species (RES)[3]. Due to the highly electrophilic central carbon atom in the -N=C=S group, these molecules readily undergo nucleophilic attack by cellular thiols—specifically the sulfhydryl (-SH) groups of intracellular glutathione (GSH) and cysteine residues in proteins[2][4].

This rapid transthiocarbamoylation depletes the cellular GSH pool, inducing severe oxidative stress, irreversible protein aggregation, and ultimately apoptotic or necrotic cell death[4][5]. Because this covalent modification occurs rapidly upon contact with skin, eyes, or pulmonary mucosa, engineered physical barrier protection is non-negotiable.

ToxicityMechanism ITC 2-Chloro-3-isothiocyanato- 6-methylpyridine (Electrophile) DTC Dithiocarbamate Conjugates ITC->DTC Nucleophilic Attack Thiols Cellular Thiols (GSH & Cysteine) Thiols->DTC Stress GSH Depletion & Protein Aggregation DTC->Stress Oxidative Stress Apoptosis Apoptotic Cell Death Stress->Apoptosis

Caption: Biochemical mechanism of isothiocyanate toxicity via thiol depletion and protein aggregation.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed not just to meet compliance, but to actively interrupt the chemical's specific mechanisms of toxicity.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile or Neoprene gloves (EN 374 compliant).Isothiocyanates are highly lipophilic and can permeate standard latex. Double-gloving ensures a fail-safe barrier against dermal absorption and subsequent systemic thiol depletion[3][6].
Eye/Face Protection Chemical safety goggles (OSHA 29 CFR 1910.133) + Full face shield.The cornea is rich in proteins and fluid; direct contact causes immediate, irreversible protein cross-linking and severe ocular damage[6][7].
Body Protection Flame-retardant, chemical-resistant lab coat and apron.Prevents aerosolized particles or micro-spills from penetrating woven clothing and reaching the skin[6].
Respiratory NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.Required if handling outside a fume hood. Inhalation of vapors directly exposes pulmonary mucosal thiols, causing acute respiratory distress[8][9].

Operational Plans: Step-by-Step Handling Procedure

Every protocol involving 2-Chloro-3-isothiocyanato-6-methylpyridine must function as a self-validating system. By incorporating chemical quenching steps into the workflow, you visually and chemically validate that the hazard has been neutralized.

Phase 1: Pre-Operational Setup
  • Fume Hood Verification: Ensure the certified chemical fume hood is operating at an optimal face velocity (80–100 fpm). All handling must occur within this ventilated space[6][9].

  • Environmental Control: Clear the workspace of incompatible materials, particularly strong oxidizing agents, strong acids, and water. Moisture can degrade the compound, potentially releasing toxic gases[10][11].

  • PPE Donning: Equip all PPE specified in the matrix above prior to unsealing the chemical container.

Phase 2: Dispensing and Reaction Setup
  • Inert Atmosphere Transfer: Because the compound is moisture-sensitive, flush the reaction vessel with an inert gas (argon or nitrogen)[10].

  • Weighing: Weigh the compound using an analytical balance enclosed in a draft shield to prevent the aerosolization of toxic particulates.

  • Closed-System Execution: Conduct all reactions in a sealed system. Vent any exhaust gases through a scrubber system containing a nucleophilic quenching agent (e.g., a dilute ethanolamine or ammonia solution). This forces the conversion of escaping isothiocyanate vapors into benign thiourea derivatives, validating the destruction of the airborne hazard.

Phase 3: Post-Reaction Decontamination
  • Tool Quenching: Immediately submerge all spatulas, glassware, and reusable tools in a neutralizing bath (5-10% amine solution in water/ethanol) for 30 minutes. The nucleophilic amines will attack residual -N=C=S groups, permanently neutralizing their toxicity.

  • Standard Washing: Only after the quenching period should the tools be transferred to the standard laboratory washing stream.

HandlingWorkflow Start 1. Fume Hood & PPE Verification Dispense 2. Inert Gas Dispensing (Argon/Nitrogen) Start->Dispense React 3. Closed-System Reaction (Amine Scrubber Attached) Dispense->React Decon 4. Decontamination (Amine/Thiol Quench Bath) React->Decon Dispose 5. Regulated Waste Disposal (Incineration) Decon->Dispose

Caption: Self-validating operational workflow for handling reactive isothiocyanates.

Spill Management and Disposal Plan

In the event of a breach, immediate containment is required to prevent environmental contamination and personnel exposure.

Emergency Spill Response:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and maximize the fume hood exhaust[10].

  • Avoid Water: Do NOT use water directly on the spill, as it can cause unpredictable decomposition[7].

  • Absorb: Cover the spill entirely with a dry, inert absorbent material such as vermiculite, dry sand, or earth[7][12].

  • Collect: Carefully sweep the absorbed material using non-sparking tools. Place the waste into a highly visible, sealable hazardous waste container[12].

Logistical Disposal Plan:

  • Prohibition: 2-Chloro-3-isothiocyanato-6-methylpyridine and its contaminated runoff must never be discharged into the standard sewer system[13].

  • Destruction: Dispose of the sealed waste containers via a licensed chemical destruction facility[13]. The mandated method of destruction is controlled incineration equipped with flue gas scrubbing. This is critical because the combustion of this compound generates highly toxic byproducts, including nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen chloride (HCl), and potentially hydrogen cyanide[11][13].

References

  • Personal protective equipment for handling 7-Methylsulfinylheptyl isothiocyanate Source: Benchchem URL:6

  • Building Blocks Catalogue July 2020 Source: Namiki URL: 1

  • Material Safety Data Sheet - Phenylethyl isothiocyanate, 96% Source: Cole-Parmer URL: 7

  • SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher URL:8

  • Material Safety Data Sheet - Allyl isothiocyanate, 94% Source: Cole-Parmer URL: 12

  • Safety Data Sheet - Version 5.0 Source: LGC Standards URL:9

  • Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates Source: PMC (NIH) URL: 2

  • Chemical Priming by Isothiocyanates Protects Against Intoxication by Products of the Mustard Oil Bomb Source: PMC (NIH) URL: 3

  • Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni Source: ASM URL: 4

  • Mechanism of action of isothiocyanates. A review Source: SciELO Colombia URL: 5

  • Methyl isothiocyanate - Safety Data Sheet Source: ChemicalBook URL: 13

  • 3-Chlorobenzoyl isothiocyanate Source: Synquest Labs URL: 10

  • 3-Pyridyl isothiocyanate - SAFETY DATA SHEET Source: Fisher Scientific URL: 11

Sources

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